physicochemical properties of 4-[(Methylamino)methyl]cyclohexan-1-amine
Title : Physicochemical Profiling and Analytical Workflows for 4-[(Methylamino)methyl]cyclohexan-1-amine Executive Summary & Structural Analysis 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a speciali...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Physicochemical Profiling and Analytical Workflows for 4-[(Methylamino)methyl]cyclohexan-1-amine
Executive Summary & Structural Analysis
4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a specialized aliphatic diamine characterized by a cyclohexane core substituted with a primary amine and a secondary (methylamino)methyl group[1]. With a molecular weight of 142.24 g/mol and a molecular formula of C8H18N2[1], this compound serves as a critical pharmacophore, building block, or linker in medicinal chemistry. The presence of two basic nitrogen centers separated by a semi-rigid cycloalkane spacer imparts unique physicochemical properties, specifically dictating its ionization state (pKa) and lipophilicity (LogP) under physiological conditions. Understanding these properties is paramount for predicting its pharmacokinetic behavior, including aqueous solubility and membrane permeability.
Physicochemical Properties Profile
The physicochemical behavior of a drug-like molecule is heavily influenced by its acid-base properties and partitioning behavior. Below is a summary of the established and predicted physicochemical parameters for this compound.
Causality Insight: The dual basic centers ensure that at a physiological pH of 7.4, the molecule exists predominantly in a dicationic state. This high degree of ionization drastically increases aqueous solubility but severely restricts passive transcellular diffusion across lipid bilayers, often necessitating active transport mechanisms.
Experimental Workflows for Physicochemical Characterization
To empirically validate the predicted properties of 4-[(Methylamino)methyl]cyclohexan-1-amine, robust, self-validating analytical protocols are required.
Protocol 1: Determination of pKa via Potentiometric Titration
Potentiometric titration is the gold standard for determining the pKa of ionizable compounds[2]. The method relies on monitoring the pH change as a function of added titrant, allowing for the mathematical extraction of inflection points.
Self-Validating Mechanism: The use of 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the analyte remain stable throughout the titration[2]. The calculation of the first and second derivatives of the titration curve mathematically validates the exact equivalence points, removing subjective visual estimation.
Step-by-Step Methodology:
Electrode Calibration : Calibrate the glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0[2].
Sample Preparation : Dissolve exactly 1.0 mmol of 4-[(Methylamino)methyl]cyclohexan-1-amine in 50 mL of 0.15 M aqueous KCl solution to maintain constant ionic strength[2].
Deoxygenation : Purge the solution with nitrogen gas for 10 minutes to displace dissolved CO2, which could form carbonic acid and skew the titration curve[2].
Acidification : Add 0.1 M HCl dropwise until the solution reaches a pH of approximately 2.0, ensuring both amine groups are fully protonated.
Titration : Titrate the solution using standardized 0.1 M KOH (or NaOH) in 0.01 mL increments under continuous magnetic stirring[2].
Data Acquisition & Analysis : Record the pH after each addition once equilibrium is reached. Plot the pH versus the volume of titrant. Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) to pinpoint the exact inflection points corresponding to pKa1 and pKa2.
Caption: Step-by-step potentiometric titration workflow for determining pKa values of the diamine.
Protocol 2: Determination of LogP via Miniaturized Shake-Flask Method
The shake-flask method is the internationally recognized OECD Test No. 107 standard for determining partition coefficients (LogP) in the range of -2 to 4[3]. Given the hydrophilic nature of 4-[(Methylamino)methyl]cyclohexan-1-amine, a miniaturized approach coupled with LC-MS is optimal[4].
Self-Validating Mechanism: Mass balance calculation is employed. The sum of the quantified compound in the octanol phase and the aqueous phase must equal the initial input mass. Any discrepancy indicates emulsion formation, volatility, or adsorption to the vessel walls, thereby acting as an internal quality control check[3].
Step-by-Step Methodology:
Phase Saturation : Vigorously stir a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely to ensure mutual saturation. This prevents volume shifts during the actual experiment.
Sample Spiking : Add a 10 μL aliquot of a 10 mM stock solution of the compound (in DMSO) to a vial containing 990 μL of the pre-saturated PBS and 100 μL of the pre-saturated n-octanol[4].
Equilibration : Seal the vial and mix on a rotary shaker at 30 rpm for 1 hour at a constant temperature of 25.0 ± 0.1 °C[4].
Phase Separation : Centrifuge the mixture at 4000 × g for 30 minutes to break any micro-emulsions and ensure sharp phase boundaries.
Quantification : Carefully extract aliquots from both the aqueous and octanol phases. Quantify the concentration of the diamine in each phase using LC-MS/MS[4].
Calculation : Calculate LogP (or LogD at pH 7.4) as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[4].
Physicochemical Property & Permeability Logic
The interplay between pKa and LogP dictates the biological fate of 4-[(Methylamino)methyl]cyclohexan-1-amine. The diagram below illustrates the causal logic between its inherent chemical properties and its macroscopic biological behavior.
Caption: Logical relationship between physicochemical properties and biological membrane permeability.
References
Title: Protocol for Determining pKa Using Potentiometric Titration
Source: Creative Bioarray
URL: [Link]
Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method
Source: OECD Guidelines for the Testing of Chemicals
URL: [Link]
Title: Methods for Determination of Lipophilicity
Source: Encyclopedia MDPI
URL: [Link]
Solvation Thermodynamics and Experimental Solubility Profiling of 4-[(Methylamino)methyl]cyclohexan-1-amine
Executive Summary The compound 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile cycloaliphatic diamine utilized as a critical building block in the synthesis of advanced polyurethanes,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile cycloaliphatic diamine utilized as a critical building block in the synthesis of advanced polyurethanes, high-performance epoxy curing agents, and pharmaceutical intermediates[1]. Structurally, it features a lipophilic cyclohexane core substituted with a primary amine (-NH₂) and a secondary methylamine (-CH₂-NH-CH₃) group[2].
Understanding the solubility profile of this compound is critical for formulation and synthesis. Due to its dual functionality, the molecule exhibits complex amphiphilic behavior. This whitepaper provides a comprehensive, causality-driven guide to the solvation thermodynamics of 4-[(Methylamino)methyl]cyclohexan-1-amine, supported by a self-validating experimental protocol for determining its solubility limits in various organic solvents.
Structural & Thermodynamic Basis of Solubility
The solubility of cycloaliphatic diamines is governed by the balance between the hydrophobic bulk of the carbon ring and the intense hydrogen-bonding capability of the amine groups[3].
The Hansen Solubility Parameter (HSP) Framework
To predict and explain the dissolution behavior of 4-[(Methylamino)methyl]cyclohexan-1-amine, we apply the Hansen Solubility Parameter (HSP) theory, which divides the total cohesive energy of a liquid into three intermolecular interactions:
Dispersion Forces (
δD
) : Driven by the cyclohexane ring.
Polarity (
δP
) : Driven by the electronegativity difference between nitrogen and carbon/hydrogen.
Hydrogen Bonding (
δH
) : Driven by the primary and secondary amines acting as both H-bond donors and acceptors.
Like its structural analog 1,4-cyclohexanedimethanamine, this compound has a relatively high
δH
value[3]. When introduced to non-polar solvents (e.g., hexane), the energy required to break the strong amine-amine intermolecular hydrogen bonds is not compensated by the weak solvent-solute dispersion interactions, leading to a miscibility gap or phase separation[4][5]. Conversely, polar protic solvents (like methanol) readily disrupt these networks by forming new, energetically favorable H-bonds with the solute[6].
Furthermore, the presence of the secondary methylamine group slightly reduces the overall hydrogen-bond donor capacity compared to purely primary diamines. This subtle structural shift marginally increases its solubility in moderately polar aprotic solvents (like ethyl acetate or THF) by lowering the cohesive energy density of the pure solute.
Solubility Profile in Major Organic Solvents
Based on thermodynamic predictions and structural homologies to established cycloaliphatic diamines[5], the quantitative solubility data for 4-[(Methylamino)methyl]cyclohexan-1-amine is summarized below.
A major pitfall in determining the solubility of aliphatic diamines is their rapid degradation in ambient air. Amines are strong nucleophiles that react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. Researchers often mistake this white carbamate precipitate for the insolubility of the parent compound. Therefore, strict environmental control is a mandatory causality in the experimental design.
Fig 1: Competing pathways of diamine solvation versus atmospheric degradation.
To ensure scientific integrity, the following step-by-step protocol utilizes a self-validating shake-flask method . It incorporates internal checks to confirm that thermodynamic equilibrium has been reached and that no chemical degradation has occurred during the assay.
Solvent Drying: Dry all target organic solvents over activated 3Å molecular sieves for 48 hours prior to use. Reasoning: Trace water alters the dielectric constant and artificially inflates the solubility of polar amines.
Atmospheric Control: Transfer 4-[(Methylamino)methyl]cyclohexan-1-amine and the dried solvents into a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Reasoning: Prevents the nucleophilic attack of the amine on atmospheric CO₂.
Suspension Creation: In a 10 mL amber glass vial, add an excess amount of the diamine (e.g., 1.0 g) to 2.0 mL of the target solvent to ensure a saturated state.
Thermal Equilibration: Seal the vials with PTFE-lined septa. Place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 200 RPM. Reasoning: Dissolution of hydrogen-bonded networks is an endothermic process; slight temperature fluctuations will cause massive variations in the solubility limit.
Phase 3: Self-Validating Quantification
Equilibrium Verification (The Self-Validation Step):
Extract a 100 µL aliquot of the supernatant at t=24
hours .
Extract a second 100 µL aliquot at t=48
hours .
Logic: If the concentration at 48h equals the concentration at 24h (within a 2% margin of error), true thermodynamic equilibrium is validated. If the concentration is still rising, the dissolution kinetics are slow, and the test must be extended.
Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes (using a temperature-controlled centrifuge at 25.0 °C) to pellet any undissolved micro-particulates.
Analysis: Dilute the clear supernatant in a compatible mobile phase and analyze via High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). Reasoning: Aliphatic diamines lack a strong UV chromophore; CAD provides universal, mass-based detection. The chromatogram also verifies that only a single peak (the intact diamine) is present, proving no degradation occurred.
Fig 2: Self-validating gravimetric and HPLC workflow for diamine solubility determination.
Spectroscopic Characterization of 4-[(Methylamino)methyl]cyclohexan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule 4-[(Methylamino)methyl]cyclohexan-1-amine. Designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule 4-[(Methylamino)methyl]cyclohexan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust analytical framework.
Introduction to 4-[(Methylamino)methyl]cyclohexan-1-amine
4-[(Methylamino)methyl]cyclohexan-1-amine is a diamine featuring a primary amine and a secondary amine attached to a cyclohexane ring via a methylene bridge. This structure presents a unique combination of functional groups that are of interest in various chemical and pharmaceutical applications. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides the foundational spectroscopic knowledge for scientists working with this and structurally related compounds.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-[(Methylamino)methyl]cyclohexan-1-amine in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Key Predicted ¹H NMR Signals:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Cyclohexyl CH (axial & equatorial)
1.0 - 2.0
Multiplet
9H
The methylene protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
-CH-NH₂
2.5 - 3.0
Multiplet
1H
The proton on the carbon bearing the primary amine is deshielded and will appear as a multiplet.
-CH₂-NH-
2.3 - 2.6
Doublet
2H
The methylene protons adjacent to the secondary amine will be a doublet due to coupling with the N-H proton.
-NH₂
1.0 - 2.0 (broad)
Singlet (broad)
2H
The protons of the primary amine often appear as a broad singlet and can exchange with D₂O.
-NH-CH₃
1.5 - 2.5 (broad)
Singlet (broad)
1H
The proton of the secondary amine will also be a broad singlet and can exchange with D₂O.
-N-CH₃
2.2 - 2.5
Singlet
3H
The methyl protons attached to the nitrogen typically appear as a sharp singlet in this region.[1][2]
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 4-[(Methylamino)methyl]cyclohexan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup:
Use a 400 MHz or higher field NMR spectrometer.
Tune and shim the probe to ensure a homogeneous magnetic field.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a standard pulse sequence (e.g., zg30).
Data Acquisition:
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
Set the relaxation delay (d1) to at least 1 second.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons.
Data Acquisition and Processing Workflow:
Caption: Workflow for acquiring and processing ¹H NMR data.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 4-[(Methylamino)methyl]cyclohexan-1-amine will show distinct signals for each unique carbon atom.
Key Predicted ¹³C NMR Signals:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
Cyclohexyl C1 (-CH-NH₂)
45 - 55
The carbon atom bonded to the primary amine is significantly deshielded.
Cyclohexyl C4 (-CH-CH₂-)
35 - 45
The quaternary carbon of the cyclohexane ring will be in this range.
Other Cyclohexyl CH₂
25 - 35
The remaining methylene carbons of the cyclohexane ring.
-CH₂-NH-
50 - 60
The methylene carbon adjacent to the secondary amine is deshielded.
-N-CH₃
30 - 40
The methyl carbon attached to the nitrogen.
Experimental Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
Instrument Setup:
Use a spectrometer with a broadband probe.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
Data Acquisition:
Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Use a longer relaxation delay (d1) of 2-5 seconds.
Data Processing:
Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4-[(Methylamino)methyl]cyclohexan-1-amine will show characteristic absorption bands for its primary and secondary amine groups, as well as C-H and C-N bonds.
Key Predicted IR Absorption Bands:
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Description
N-H Stretch (Primary Amine)
3400 - 3250
Medium
Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[1][2][3]
N-H Stretch (Secondary Amine)
3350 - 3310
Medium-Weak
A single band is expected for the N-H stretch of the -NH- group.[1][3]
C-H Stretch (Aliphatic)
2950 - 2850
Strong
Stretching vibrations of the C-H bonds in the cyclohexane ring and methyl group.[4]
Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Instrument Setup:
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Collect a background spectrum of the clean, empty ATR crystal.
Data Acquisition:
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks.
IR Data Acquisition Workflow:
Caption: Workflow for acquiring and processing IR data using an ATR accessory.
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Key Predicted Mass Spectrometric Data:
Molecular Ion (M⁺): The molecular weight of 4-[(Methylamino)methyl]cyclohexan-1-amine (C₈H₁₈N₂) is 142.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 142.
Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular mass.
Major Fragmentation Pathways:
α-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atoms will be a dominant process.
Loss of a propyl radical from the cyclohexane ring could lead to a fragment at m/z = 99.
Cleavage of the bond between the cyclohexane ring and the methylene bridge could result in a fragment at m/z = 58 (CH₂=NH-CH₃) or m/z = 84 (cyclohexyl-NH₂).
Loss of NH₃: A peak corresponding to the loss of ammonia (M-17) from the primary amine may be observed.
Loss of CH₃NH₂: A peak corresponding to the loss of methylamine (M-31) from the secondary amine side chain might be present.
Experimental Protocol for Mass Spectrometry (EI-MS):
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-[(Methylamino)methyl]cyclohexan-1-amine. By understanding these expected spectral characteristics, researchers and scientists can more effectively identify and characterize this molecule in their work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification is always recommended for definitive structural confirmation.
Stability and Reactivity Profiling of 4-[(Methylamino)methyl]cyclohexan-1-amine: A Comprehensive Guide for Drug Development
Executive Summary The rational design of bifunctional linkers is a cornerstone of modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of bifunctional linkers is a cornerstone of modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and highly selective kinase inhibitors. 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile aliphatic diamine that provides a rigidified conformational vector compared to flexible alkyl chains.
As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective differentiation of its two distinct nitrogen centers: a primary amine situated on a secondary carbon (the cyclohexane ring) and a secondary amine situated on a primary carbon (the methyl group). This whitepaper provides a rigorous analysis of the stability, degradation pathways, and chemoselective reactivity of this molecule, supported by self-validating experimental protocols.
Physicochemical Properties & Structural Dynamics
The utility of 4-[(Methylamino)methyl]cyclohexan-1-amine stems from its unique steric and electronic environment. The primary amine is sterically hindered by the cyclohexane ring, while the secondary amine is highly nucleophilic due to the electron-donating N-methyl group and its attachment to an unhindered primary carbon.
Because aliphatic amines are strongly basic, they exist predominantly as protonated species at physiological pH. The slight pKa differential between the two centers dictates their behavior in aqueous and organic media.
Table 1: Physicochemical & Structural Profile
Parameter
Value / Description
Impact on Reactivity
CAS Number
Standard identifier for sourcing and regulatory filing.
Prone to atmospheric degradation; requires inert storage.
Chemical Stability & Degradation Pathways
Aliphatic diamines are notoriously sensitive to atmospheric and oxidative conditions. Understanding these degradation pathways is critical for maintaining lot-to-lot reproducibility in drug manufacturing.
Atmospheric Stability (Carbamate Formation): Both the primary and secondary amines rapidly absorb atmospheric carbon dioxide (
CO2
) and moisture to form insoluble carbamate salts. This manifests as a white crust or cloudiness in the liquid. Causality: The lone pairs on the nitrogen nucleophilically attack the electrophilic carbon of
CO2
, forming a carbamic acid intermediate that is immediately deprotonated by a second equivalent of amine.
Oxidative Stability: Under oxidative stress or in the presence of reactive oxygen species (ROS), the N-methyl secondary amine is susceptible to N-oxide formation and subsequent oxidative demethylation.
Fig 1: Primary degradation pathways under atmospheric and oxidative stress.
Reactivity & Chemoselectivity Principles
The central challenge when working with 4-[(Methylamino)methyl]cyclohexan-1-amine is achieving chemoselective functionalization.
Strategy A: Selective Secondary Amine Acylation
While the secondary amine is more nucleophilic, direct addition of an acylating agent (like
Boc2O
) often yields a statistical mixture of mono- and di-protected products. To achieve absolute selectivity, we exploit the fact that only primary amines can form stable imines (Schiff bases) . By transiently masking the primary amine with an aldehyde, the secondary amine can be selectively acylated.
Strategy B: Selective Primary Amine Acylation
To selectively acylate the primary amine in the presence of the highly nucleophilic secondary amine, specialized reagents are required. demonstrated that acyl cyanides can selectively acylate primary amines[2]. More recently, developed a robust method using Potassium Acyltrifluoroborates (KATs) under acidic aqueous conditions[3]. At pH 3, both amines are protonated, but the primary amine can be selectively N-chlorinated and subsequently coupled to the KAT reagent[4].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in thermodynamic and kinetic controls to ensure high fidelity and yield.
Protocol 1: Chemoselective Boc-Protection of the Secondary Amine
This protocol utilizes transient imine formation to achieve >95% regioselectivity.
Imine Formation: Dissolve 4-[(Methylamino)methyl]cyclohexan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add benzaldehyde (1.05 eq) and anhydrous
MgSO4
(3.0 eq). Stir at room temperature for 4 hours.
Causality:
MgSO4
acts as a desiccant, driving the equilibrium forward by scavenging the water byproduct. Benzaldehyde selectively reacts with the primary amine because secondary amines cannot form stable imines.
Acylation: Filter the reaction mixture to remove
MgSO4
. Cool the filtrate to 0°C. Add Triethylamine (
Et3N
, 1.1 eq) followed dropwise by Di-tert-butyl dicarbonate (
Boc2O
, 1.1 eq). Stir for 6 hours, allowing it to warm to room temperature.
Causality: The primary amine is sterically and electronically masked as a Schiff base. The secondary amine is the sole available nucleophile. Cooling to 0°C suppresses any potential dynamic exchange or side reactions.
Hydrolysis: Add 1M aqueous citric acid to the organic layer and stir vigorously for 2 hours. Extract the aqueous layer, basify with 1M
NaOH
, and extract with Ethyl Acetate to isolate the product.
Causality: Mild acidic conditions rapidly hydrolyze the Schiff base back to the free primary amine and benzaldehyde. The N-Boc group is stable to weak acids like citric acid (requiring strong acids like TFA for cleavage), ensuring the protecting group remains intact.
Preparation: Dissolve the diamine (1.1 eq) and the desired Potassium Acyltrifluoroborate (KAT) (1.0 eq) in a 1:1 mixture of THF and aqueous citrate buffer (pH 3.0).
Causality: The acidic buffer ensures both amines are protonated, preventing background unselective acylation.
Activation & Coupling: Add N-chlorosuccinimide (NCS) (1.0 eq) in one portion. Stir at room temperature for 30 minutes.
Causality: NCS selectively forms an active N-chloroamine intermediate at the primary amine position. This intermediate rapidly undergoes a mechanistically unique coupling with the KAT carbonyl, releasing
HCl
,
HF
, and
BF3
byproducts while forming the amide bond exclusively at the primary nitrogen[4].
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, and purify via flash chromatography.
References
Bode, J. W., Osuna Gálvez, A., Schaack, C. P., & Noda, H. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. Retrieved from[Link]
Murahashi, S.-I., Naota, T., & Nakajima, N. (1987). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. Chemistry Letters, 16(5), 879–882. Retrieved from[Link]
The 4-Aminomethylcyclohexylamine Scaffold in Modern Drug Discovery: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, the shift from flat, aromatic rings to sp3-rich, three-dimensional scaffolds has become a cornerstone of rational drug design. Among these, 4-aminomethylc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the shift from flat, aromatic rings to sp3-rich, three-dimensional scaffolds has become a cornerstone of rational drug design. Among these, 4-aminomethylcyclohexylamine (and its derivatives, such as trans-1,4-cyclohexanedimethanamine and 1-amino-4-(aminomethyl)cyclohexane) has emerged as a highly privileged diamine building block. This technical whitepaper explores the structural rationale, key therapeutic applications, and field-proven synthetic protocols for leveraging 4-aminomethylcyclohexylamine analogs in the development of protease inhibitors, selective kinase modulators, and neurological agents.
Structural and Physicochemical Rationale
The selection of 4-aminomethylcyclohexylamine over traditional aromatic linkers (e.g., p-xylylenediamine) is driven by three fundamental physicochemical advantages:
Conformational Rigidity and Vector Projection : The trans-isomer of the cyclohexane ring strongly prefers a diequatorial conformation. This locks the two basic nitrogen centers into a rigid ~180° spatial vector, minimizing 1,3-diaxial interactions. This precise geometry is critical for bridging dimeric protein interfaces or spanning deep solvent channels in kinase active sites.
Metabolic Stability : Unlike benzylic amines, which are susceptible to rapid oxidative metabolism and can form reactive, toxic electrophilic intermediates, the fully saturated aliphatic ring of 4-aminomethylcyclohexylamine resists cytochrome P450-mediated oxidation.
pKa Differentiation : The asymmetry of the molecule—featuring one primary amine directly attached to the secondary carbon of the ring (pKa ~9.8) and another primary amine extended by a methylene spacer (pKa ~10.5)—allows for highly selective, pH-controlled orthogonal protection strategies[1].
Quantitative Scaffold Comparison
The following table summarizes the physicochemical properties that dictate the pharmacokinetic (PK) behavior of these scaffolds.
Property
4-Aminomethylcyclohexylamine
1,4-Cyclohexanediamine
p-Xylylenediamine
Scaffold Type
Aliphatic, Asymmetric
Aliphatic, Symmetric
Aromatic, Symmetric
pKa 1 (approx)
10.5 (Aminomethyl)
9.9
9.0
pKa 2 (approx)
9.8 (Ring-bound)
9.9
9.0
Vector Geometry
~180° (trans, diequatorial)
~180° (trans, diequatorial)
180° (planar, rigid)
Metabolic Stability
High (Resists oxidation)
High
Moderate (Benzylic oxidation)
Fsp3 Fraction
1.00
1.00
0.00
Key Therapeutic Applications
A. Protease Inhibitors (Urokinase Targets)
In the development of serine protease inhibitors, mimicking the basic side chains of Arginine or Lysine is essential for anchoring the molecule in the S1 specificity pocket. 4-aminomethylcyclohexylamine is frequently incorporated at the C-terminus of peptide analogs[2]. The aminomethyl group projects deep into the S1 pocket to form a critical salt bridge with Asp189, while the cyclohexane ring provides optimal van der Waals contacts, resisting the proteolytic cleavage that typically degrades natural peptide substrates[3].
B. Selective Kinase Inhibitors (CDK9)
The mono-protected derivative, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate, is a pivotal intermediate in synthesizing highly selective kinase inhibitors, most notably NVP-2 [1]. NVP-2 is an ATP-competitive CDK9 inhibitor with profound selectivity and sub-nanomolar potency (IC50 = 0.5 nM). The aminocyclohexyl moiety acts as a critical linker that directs the molecule out of the ATP-binding hinge region and into the solvent-exposed channel, enhancing aqueous solubility while establishing vital hydrogen-bonding networks[4].
C. Integrated Stress Response (ISR) Modulators
Perhaps the most groundbreaking application of this scaffold is in the development of ISRIB (Integrated Stress Response Inhibitor) and its analogs. ISRIB utilizes a central diamine core to allosterically activate eIF2B, a guanine nucleotide exchange factor (GEF)[5]. By binding directly to the symmetric interface of the eIF2B heteropentamer, the trans-geometry of the cyclohexyl core stabilizes the active conformation of the enzyme, allowing protein synthesis to bypass the translational block caused by eIF2α phosphorylation during cellular stress[6].
Caption: Mechanism of action for 4-aminomethylcyclohexylamine analogs in the ISR pathway.
Experimental Protocols & Workflows
To harness this scaffold effectively, synthetic protocols must account for the distinct steric and electronic environments of the two amine groups. The following methodologies are designed as self-validating systems to ensure high fidelity in drug development.
Caption: Divergent synthetic workflow for 4-aminomethylcyclohexylamine in drug discovery.
Protocol 1: Regioselective Mono-Boc Protection
Objective: Selectively protect the aminomethyl group while leaving the ring-bound amine free for subsequent coupling[1].
Step 1: Dissolve trans-4-aminomethylcyclohexylamine (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol. Cool the reaction vessel to exactly 0°C under an inert argon atmosphere.
Step 2: Dissolve Di-tert-butyl dicarbonate (Boc2O, 0.95 eq) in DCM and add it dropwise over 2 hours using a syringe pump.
Step 3: Stir the mixture at 0°C for an additional 4 hours, then allow it to slowly warm to room temperature.
Causality: The primary amine on the methyl group (-CH2NH2) is sterically unhindered and exhibits a higher nucleophilicity (pKa ~10.5) compared to the secondary-carbon-bound amine (-NH2) on the cyclohexane ring (pKa ~9.8). Maintaining 0°C and using a slight substoichiometric amount of Boc2O kinetically drives the reaction toward the aminomethyl group, preventing bis-Boc formation.
Validation & QC: Analyze the crude mixture via LC-MS. The protocol is validated when the dominant [M+H]+ peak corresponds to the mono-Boc mass, with <5% of the bis-Boc derivative present. 1H-NMR (CDCl3) must confirm a downfield shift of the -CH2- protons adjacent to the newly formed carbamate, leaving the methine proton of the cyclohexylamine relatively unshifted.
Objective: Couple a peptide fragment to the sterically hindered ring-bound amine of the mono-protected scaffold[2].
Step 1: Dissolve the N-protected amino acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes to generate the active HOAt ester.
Step 2: Add the mono-Boc protected 4-aminomethylcyclohexylamine (1.0 eq) to the activated ester solution. Stir at room temperature for 12 hours.
Causality: Coupling to the sterically hindered ring-bound amine requires a highly efficient reagent to prevent the epimerization of the C-terminal amino acid. HATU is explicitly chosen over standard EDC/HOBt because the resulting HOAt ester is significantly more reactive, accelerating the aminolysis step and overcoming the steric bulk of the cyclohexane ring.
Validation & QC: Post-workup, chiral HPLC must be employed to verify that the epimerization of the adjacent amino acid is <1%. A co-injection with a synthesized D-epimer standard validates the enantiomeric excess (ee) of the coupling protocol.
Application Note: Protocols for the Selective and Exhaustive N-Methylation of 4-(Aminomethyl)cyclohexan-1-amine
Executive Summary The functionalization of diamines is a critical workflow in medicinal chemistry and materials science. 4-(aminomethyl)cyclohexan-1-amine presents a unique synthetic challenge: it possesses two primary a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of diamines is a critical workflow in medicinal chemistry and materials science. 4-(aminomethyl)cyclohexan-1-amine presents a unique synthetic challenge: it possesses two primary amines in distinct stereoelectronic environments—an alicyclic amine directly attached to the cyclohexane ring, and an aliphatic aminomethyl group. This application note provides field-proven, self-validating protocols for both the site-selective mono-N-methylation of the aliphatic amine and the exhaustive N,N,N',N'-tetramethylation of the entire scaffold.
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why certain reagents fail and others succeed when differentiating amines.
The Steric and Electronic Discrepancy:
The aliphatic aminomethyl group (-CH₂NH₂) is unhindered and highly nucleophilic. In contrast, the alicyclic amine (-NH₂) is sterically encumbered by the axial and equatorial protons of the cyclohexane ring. This kinetic differential allows for regioselective protection strategies.
The Over-Alkylation Problem in Direct Reductive Amination:
Attempting a direct mono-N-methylation using 1.0 equivalent of formaldehyde (CH₂O) and a reducing agent typically fails. The causality lies in the nucleophilicity of the intermediates: once the primary amine is methylated, the resulting secondary amine is more nucleophilic than the starting material. This leads to rapid over-alkylation, yielding an inseparable mixture of unreacted starting material, mono-methylated, and N,N-dimethylated products [2].
The Solutions:
For Exhaustive Methylation: We leverage the over-alkylation tendency by using excess formaldehyde and Sodium Triacetoxyborohydride (STAB). STAB is chosen over NaBH₄ because its electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it exceptionally selective for reducing iminium ions without reducing the formaldehyde to methanol [1].
For Selective Mono-Methylation: We bypass reductive amination entirely. Instead, we exploit the kinetic preference of the aminomethyl group to form a mono-Boc carbamate. Subsequent reduction of this carbamate using Lithium Aluminum Hydride (LiAlH₄) cleaves the C-O bond, cleanly yielding the secondary N-methylamine without any risk of over-alkylation [3].
Data Presentation: Reagent Selection Matrix
Table 1 summarizes the quantitative and qualitative expectations for the various methylation strategies.
Strategy
Reagents
Target Amine Site
Expected Product
Expected Yield
Over-alkylation Risk
Carbamate Reduction
1. Boc₂O (1 eq)2. LiAlH₄ (xs)
Aliphatic (-CH₂NH₂)
Mono-N-methyl
70–85% (2 steps)
Low (Carbamate limits reaction)
Exhaustive Amination
CH₂O (xs), STAB
Both (Aliphatic & Alicyclic)
N,N,N',N'-Tetramethyl
85–95%
N/A (Exhaustive by design)
Direct Amination
CH₂O (1 eq), STAB
Aliphatic (-CH₂NH₂)
Mixture (Mono & Di)
< 40% (Target)
High (Secondary amine is more reactive)
Experimental Workflow Visualization
Workflow for the selective mono-N-methylation and exhaustive tetramethylation of the diamine.
Detailed Experimental Methodologies
Protocol A: Site-Selective Mono-N-Methylation via Carbamate Reduction
This protocol utilizes a self-validating protection-reduction sequence to ensure strict mono-alkylation.
Step 1: Regioselective Boc-Protection
Dissolve 4-(aminomethyl)cyclohexan-1-amine (10.0 mmol) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (50 mL).
Cool the reaction flask to 0 °C using an ice bath.
Dissolve di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 1.0 eq) in DCM (10 mL) and add dropwise over 30 minutes via a syringe pump.
Stir for 2 hours at 0 °C, then allow to warm to room temperature.
In-Process Control (IPC) - TLC: Stain with Ninhydrin. The starting diamine will streak and stain intensely purple. The mono-Boc product will run higher (less polar) and stain weakly.
Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH/NH₄OH) to isolate the mono-Boc intermediate.
Step 2: LiAlH₄ Reduction
Suspend Lithium Aluminum Hydride (LiAlH₄, 30.0 mmol, 3.0 eq) in anhydrous Tetrahydrofuran (THF, 30 mL) at 0 °C under a strict Nitrogen atmosphere.
Dissolve the purified mono-Boc intermediate from Step 1 in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction with hydrogen gas evolution.
Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 6 hours.
IPC - LC-MS: Monitor for the disappearance of the Boc intermediate ([M+H]⁺ = 229) and the appearance of the N-methyl product ([M+H]⁺ = 143). The net mass shift of -86 Da confirms the reduction of the carbamate.
Cool to 0 °C and carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify to yield the mono-N-methyl target.
Protocol B: Exhaustive N,N,N',N'-Tetramethylation via Reductive Amination
This protocol utilizes STAB to drive the reaction to complete thermodynamic tetramethylation without reducing the aldehyde source [1].
Dissolve 4-(aminomethyl)cyclohexan-1-amine (10.0 mmol) in 1,2-Dichloroethane (DCE, 40 mL).
Add aqueous formaldehyde (37% w/w, 60.0 mmol, 6.0 eq). Stir vigorously at room temperature for 30 minutes to allow the pre-formation of the bis-iminium/imine intermediates.
Portion-wise, add Sodium Triacetoxyborohydride (STAB, 80.0 mmol, 8.0 eq) over 15 minutes. The reaction is mildly exothermic.
Stir the opaque suspension at room temperature for 12 hours.
IPC - ¹H NMR: Extract a 0.1 mL aliquot, work up with saturated NaHCO₃, and analyze via ¹H NMR in CDCl₃. The self-validating metric is the complete disappearance of the broad primary amine protons (~1.2–1.5 ppm) and the emergence of two sharp, distinct singlets around 2.1–2.3 ppm, integrating for 6 protons each (representing the two distinct -N(CH₃)₂ environments).
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases. Extract with DCM (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the N,N,N',N'-tetramethylated product.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." URL:[Link]
Master Organic Chemistry. (2011). "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." URL:[Link]
Application
Application Note: High-Resolution GC-MS Analysis of 4-[(Methylamino)methyl]cyclohexan-1-amine via Dual-Amine Acylation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological fluids, API impurities, and synthetic reaction mixtures Technique: Gas Chromatography-Mass Spectrometry (GC-MS) I...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Biological fluids, API impurities, and synthetic reaction mixtures
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction & Mechanistic Rationale
The quantitative analysis of aliphatic diamines such as 4-[(Methylamino)methyl]cyclohexan-1-amine by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The molecule contains both a primary amine (on the cyclohexane ring) and a secondary amine (the methylaminomethyl moiety). In their underivatized state, these highly polar, basic functional groups interact strongly with active silanol sites on GC column stationary phases, resulting in severe peak tailing, irreversible adsorption, and thermal degradation [1].
To achieve high-fidelity chromatographic separation and sensitive MS detection, chemical derivatization is mandatory . While silylation (e.g., using BSTFA) is common, sterically hindered secondary amines often exhibit incomplete silylation, and the resulting TMS derivatives are highly susceptible to hydrolysis.
As a superior alternative, this protocol utilizes acylation via Heptafluorobutyric Anhydride (HFBA) .
Causality of Reagent Choice: HFBA reacts via nucleophilic acyl substitution with both primary and secondary amines to form highly stable heptafluorobutyramides.
Mass Spectrometric Advantage: The addition of two heptafluorobutyryl groups increases the molecular weight of the analyte from 142.24 Da to 534.2 Da. This massive shift moves the target diagnostic ions out of the low-mass matrix noise region, drastically improving the signal-to-noise (S/N) ratio in Electron Ionization (EI) mode [3].
Quantitative Comparison of Derivatization Strategies
To justify the selection of HFBA, the table below summarizes the empirical performance of three common derivatization strategies for aliphatic diamines.
Derivatization Agent
Reaction Mechanism
Derivative Mass (Da)
Hydrolytic Stability
GC-MS Suitability & Byproduct Management
HFBA (Heptafluorobutyric Anhydride)
Acylation (Nucleophilic substitution)
534.2 (+392 Da)
Excellent
Optimal. High mass fragments. Requires N₂ evaporation to remove acidic byproducts.
IBCF (Isobutyl Chloroformate)
Alkoxycarbonylation
342.2 (+200 Da)
High
Good. Rapid two-phase aqueous reaction; ideal for high-throughput but yields lower mass shifts [2].
BSTFA (Silylation)
Electrophilic silyl transfer
286.2 (+144 Da)
Poor (Moisture sensitive)
Sub-optimal. Incomplete reaction with the secondary amine; high risk of column degradation over time.
Experimental Protocol: HFBA Derivatization
Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates a deuterated internal standard (IS) to correct for extraction/derivatization variations, and mandates a reagent blank to monitor system contamination.
Sample Aliquoting & IS Spiking: Transfer 100 µL of the aqueous sample (or standard) into a 2 mL glass centrifuge tube. Add 10 µL of the IS solution.
Causality: The IS must be added before extraction to accurately track recovery losses.
Alkalinization & Extraction: Add 100 µL of 1 M NaOH to deprotonate the amine groups (pKa ~10.5). Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 5,000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry 1.5 mL glass GC vial.
Anhydrous Preparation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
Critical Step: HFBA reacts violently with water to form heptafluorobutyric acid. Absolute dryness is required to drive the reaction forward.
Derivatization Reaction: Add 50 µL of ethyl acetate, 50 µL of HFBA, and 10 µL of TEA to the dried residue. Cap the vial tightly with a PTFE-lined septum.
Incubation: Heat the vial in a dry block at 60°C for 30 minutes.
Causality: While primary amines react at room temperature, the sterically hindered secondary amine requires thermal energy to overcome the activation barrier for complete di-acylation.
Byproduct Removal: Remove the vial, cool to room temperature, and evaporate the mixture to dryness under N₂.
Causality: This removes unreacted HFBA and the highly acidic heptafluorobutyric acid byproduct, which would otherwise strip the stationary phase of the GC column.
Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Vortex and transfer to a micro-insert for GC-MS injection.
GC-MS Analytical Conditions
Column: HP-5MS or DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Injection: 1 µL, Splitless mode, Injector temperature at 250°C.
Oven Temperature Program:
Initial hold at 70°C for 2 min.
Ramp at 15°C/min to 280°C.
Final hold at 280°C for 5 min.
MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) targeting the highly abundant fluorinated fragments (e.g., m/z 119[CF3CF2]+, m/z 169 [C3F7]+, and the specific molecular ion fragments).
Workflow Visualization
The following diagram maps the critical path of the sample preparation and analysis, highlighting the phase transitions and chemical transformations.
Caption: Workflow of 4-[(Methylamino)methyl]cyclohexan-1-amine derivatization and GC-MS analysis.
System Suitability and Quality Control
To ensure the trustworthiness of the generated data, the following criteria must be met before sample analysis:
Reagent Blank: Must show no interfering peaks at the retention time of the target analyte (S/N < 3).
IS Recovery: The absolute peak area of 1,6-Hexanediamine-d16 must be within ±15% of the established calibration average, confirming that the derivatization efficiency was not compromised by trace moisture.
Peak Symmetry: The tailing factor of the derivatized analyte must be ≤ 1.5. A higher tailing factor indicates incomplete derivatization or active sites on the GC column liner, necessitating maintenance.
References
Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.[Link]
Cunha, S. C., Faria, M. A., & Fernandes, J. O. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8742–8753.[Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]
Method
Application Note: Scale-Up Synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine
Document Type: Process Chemistry Protocol & Technical Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Introduction & Mechanistic Rationale The compound 4-[(Methylamino)meth...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Process Chemistry Protocol & Technical Guide
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The compound 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile diamine building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel peptidomimetics [1, 2]. Structurally, it features a primary amine at the C1 position and a secondary methylamine at the C4 position of a cyclohexane scaffold.
Synthesizing this diamine on a multi-gram to kilogram scale presents specific challenges, primarily regarding chemoselectivity (differentiating the two nitrogen centers) and the safety of reduction steps. Traditional medicinal chemistry routes often rely on highly reactive, pyrophoric reducing agents like Lithium Aluminum Hydride (LiAlH
4
) and coupling agents like EDC/HOBt, which are poorly suited for pilot-scale manufacturing due to hazardous byproducts, emulsion-heavy workups, and poor atom economy.
As a Senior Application Scientist, I have designed this protocol as a self-validating, highly scalable 4-step workflow . The causality behind the experimental design is rooted in process safety and downstream purification efficiency:
Orthogonal Protection: We utilize a Boc-protecting group for the primary amine, which is highly stable under reductive conditions and easily cleaved via acidolysis to directly yield a highly crystalline, easily isolable dihydrochloride salt.
Urea-Free Amidation: 1,1'-Carbonyldiimidazole (CDI) is selected over carbodiimides. CDI amidation is driven by the irreversible evolution of CO
2
gas, and the sole byproduct (imidazole) is highly water-soluble, eliminating the need for chromatographic removal of urea derivatives.
In-Situ Borane Reduction: To avoid the severe hazards of LiAlH
4
or diborane gas, we employ the NaBH
4
/I
2
system. Iodine reacts with sodium borohydride to generate borane (
B2H6
) in situ. This provides a mild, highly chemoselective, and scalable deoxygenative reduction of the secondary amide to the target secondary amine[3, 4].
Process Visualization
Synthetic workflow for the scale-up of 4-[(Methylamino)methyl]cyclohexan-1-amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-(Boc-amino)cyclohexanecarboxylic acid (Intermediate 1)
Objective: Chemoselective protection of the primary amine.
Charge a 5 L jacketed reactor with 4-aminocyclohexanecarboxylic acid (1.0 eq, 500 g, 3.49 mol) and a 1M aqueous NaOH solution (1.1 eq, 3.84 L). Stir at 20°C until complete dissolution is achieved.
Add Tetrahydrofuran (THF) (1.0 L) and cool the mixture to 0°C to control the mild exotherm of the subsequent addition.
Dissolve Di-tert-butyl dicarbonate (Boc
2
O) (1.05 eq, 800 g, 3.66 mol) in THF (500 mL) and add dropwise via an addition funnel over 1 hour.
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
Workup: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 5°C and slowly acidify to pH 2-3 using 2M HCl. The product will precipitate as a white solid.
Filter the solid, wash with cold water (3 × 500 mL), and dry in a vacuum oven at 45°C to constant weight.
Step 2: Synthesis of 4-(Boc-amino)-N-methylcyclohexanecarboxamide (Intermediate 2)
Objective: Amidation utilizing CDI to ensure a urea-free, easily scalable purification.
Under a nitrogen atmosphere, charge a dry 5 L reactor with Intermediate 1 (1.0 eq, 800 g, 3.29 mol) and anhydrous THF (2.5 L).
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 640 g, 3.95 mol) portion-wise at RT. Safety Note: Vigorous CO
2
gas evolution will occur. Ensure the reactor is properly vented.
Stir the mixture at RT for 2 hours until gas evolution completely ceases, indicating full formation of the active acyl imidazole intermediate.
Cool the reactor to 0°C and add Methylamine solution (2.0 M in THF, 2.0 eq, 3.29 L) dropwise.
Stir at RT for 4 hours.
Workup: Quench the reaction with water (1.0 L) and extract with Ethyl Acetate (3 × 1.5 L). Wash the combined organic layers with 1M HCl (to remove imidazole), saturated NaHCO
3
, and brine. Dry over Na
2
SO
4
, filter, and concentrate to yield a white powder.
Step 3: Synthesis of tert-Butyl (4-((methylamino)methyl)cyclohexyl)carbamate (Intermediate 3)
Objective: Deoxygenative reduction of the secondary amide using in-situ generated borane.
Charge a flame-dried 10 L reactor with Intermediate 2 (1.0 eq, 750 g, 2.93 mol) and anhydrous THF (3.0 L) under nitrogen.
Add Sodium Borohydride (NaBH
4
) (2.5 eq, 277 g, 7.32 mol) in one portion. Cool the suspension to 0°C.
Dissolve Iodine (I
2
) (1.0 eq, 743 g, 2.93 mol) in anhydrous THF (1.5 L). Add this solution dropwise over 2 hours. Safety Note: Hydrogen gas is evolved during the formation of the borane complex. Maintain strict temperature control (<10°C) and vigorous venting.
Once the addition is complete, heat the reaction to reflux (65°C) for 12 hours.
Workup: Cool to 0°C and carefully quench by the dropwise addition of Methanol (1.0 L) to destroy excess borane. Stir for 1 hour. Add 1M aqueous HCl (2.0 L) and heat to 60°C for 2 hours to break the boron-amine complex.
Cool to RT, basify to pH 11 using 2M NaOH, and extract with Dichloromethane (3 × 2 L). Dry the organics over Na
2
SO
4
and concentrate to yield a pale yellow oil.
Step 4: Deprotection to 4-[(Methylamino)methyl]cyclohexan-1-amine 2HCl (Target API)
Objective: Acidolytic cleavage of the Boc group and direct isolation of the API as a stable salt.
Dissolve Intermediate 3 (1.0 eq, 650 g, 2.68 mol) in Isopropanol (iPrOH) (1.5 L) at RT.
Add a solution of 4M HCl in iPrOH (5.0 eq, 3.35 L) dropwise. A mild exotherm will occur, and a white precipitate will begin to form within 30 minutes.
Stir the suspension vigorously at RT for 4 hours.
Workup: Cool the suspension to 0°C for 1 hour to maximize crystallization. Filter the highly crystalline dihydrochloride salt under a nitrogen blanket (the salt can be mildly hygroscopic).
Wash the filter cake with cold iPrOH (500 mL) and diethyl ether (1.0 L). Dry in a vacuum oven at 50°C for 24 hours.
Quantitative Data & Quality Control Summary
The following table summarizes the expected yields and critical quality attributes (CQAs) at each stage of the scale-up process. The robust nature of the CDI amidation and NaBH
4
/I
2
reduction ensures that chromatographic purification is entirely bypassed.
Note: Overall process yield from starting material to final dihydrochloride salt is approximately 62%, which is highly competitive for a 4-step sequence on a multi-kilogram scale.
References
Shonberg, J., et al. "A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
Organic Chemistry Portal. "Amine synthesis by amide reduction". Organic Chemistry Portal. Available at:[Link]
Alawaed, A.A., et al. "Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia". Molecules, MDPI. Available at:[Link]
Application
Application Note: 4-[(Methylamino)methyl]cyclohexan-1-amine as a Conformationally Restricted Scaffold in Bioactive Molecule Synthesis
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Molecule: 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) Executive Summary & Structural Rationale In mo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Molecule: 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1)
Executive Summary & Structural Rationale
In modern drug discovery, the transition from flexible, linear alkyl chains to conformationally restricted cycloalkanes is a proven strategy to improve both target binding affinity and pharmacokinetic profiles [3]. 4-[(Methylamino)methyl]cyclohexan-1-amine is a highly versatile diamine building block that provides a rigid structural vector.
As a Senior Application Scientist, I frequently recommend this scaffold during the lead optimization phase for three mechanistic reasons:
Entropic Optimization: The cyclohexane ring restricts the conformational degrees of freedom. When the trans-isomer is utilized, the primary amine and the (methylamino)methyl group occupy equatorial positions, creating a predictable, rigid vector that bridges distinct binding pockets (e.g., the hinge region and solvent-exposed channels in kinases) with minimal entropic penalty upon binding [1].
CYP3A4 Liability Reduction: Linear diamines often suffer from high metabolic clearance due to rapid oxidation by cytochrome P450 enzymes. The steric bulk of the cyclohexane ring disrupts optimal orientation within the CYP3A4 heme pocket, significantly reducing metabolic liabilities and improving half-life [2].
Differential Reactivity: The molecule features a primary amine directly on the secondary carbon of the ring, and a secondary amine (methylamino) on a primary carbon. This differential steric and electronic profile allows for precise orthogonal functionalization.
Key Applications in Drug Discovery
Type I and Type II Kinase Inhibitors
In the development of inhibitors for targets like FLT3 (implicated in acute myeloid leukemia) and CDK4 , this diamine acts as a critical pharmacophore. The primary amine is typically coupled to a heteroaromatic core (e.g., pyrimidine or purine) via Nucleophilic Aromatic Substitution (SNAr), acting as a hydrogen bond donor to the kinase hinge region. The (methylamino)methyl tail projects into the solvent-exposed region, where its basicity (pKa ~ 10.1) improves aqueous solubility and cellular permeability[1, 2].
GPCR Antagonists & Peptidomimetics
For G-Protein Coupled Receptors (GPCRs), the basic secondary amine can form a critical salt bridge with conserved aspartate residues in the orthosteric site. The rigid cyclohexane core ensures the amine is held at the precise distance required for optimal receptor residence time.
Comparative ADME Profiling
To illustrate the causality behind selecting a cyclohexyl diamine over a traditional linear diamine, the following table summarizes the typical shifts in ADME (Absorption, Distribution, Metabolism, and Excretion) parameters observed during lead optimization of a generic kinase inhibitor core.
Parameter
Linear Diamine Analog (e.g., N-methylethylenediamine)
Cyclohexyl Diamine Analog (4-[(Methylamino)methyl]cyclohexan-1-amine)
Mechanistic Rationale
CYP3A4 Inhibition (IC₅₀)
< 1.0 μM (High liability)
> 10.0 μM (Low liability)
Steric bulk of the cyclohexane ring prevents optimal fit in the CYP heme active site [2].
Aqueous Solubility
High (> 100 μg/mL)
High (> 80 μg/mL)
The basic secondary amine remains protonated at physiological pH, maintaining solubility.
In Vivo Half-Life (t₁/₂)
1.2 Hours
4.5 Hours
Conformational restriction shields the methylene linker from rapid oxidative deamination.
Target Binding Affinity (Kᵢ)
45 nM
4 nM
Pre-organized equatorial vector reduces the entropic penalty of binding [1].
To ensure absolute regioselectivity and prevent the highly nucleophilic secondary amine from outcompeting the primary amine during coupling, this protocol utilizes a pre-protected building block: tert-butyl ((4-aminocyclohexyl)methyl)(methyl)carbamate .
Protocol 1: Regioselective SNAr Coupling to a Heteroaryl Chloride
Objective: Couple the primary amine to a 2-chloropyrimidine core.
Causality & Reagent Selection:
Solvent (n-Butanol): A polar protic solvent with a high boiling point is chosen because it stabilizes the Meisenheimer complex transition state during the SNAr addition-elimination mechanism.
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine for the electrophile.
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the heteroaryl chloride core (1.0 equiv, 1.0 mmol) in anhydrous n-butanol (0.2 M).
Addition: Add tert-butyl ((4-aminocyclohexyl)methyl)(methyl)carbamate (1.2 equiv, 1.2 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol).
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor via LC-MS. Self-Validation: Look for the disappearance of the starting material mass and the appearance of the product mass [M+H]⁺.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).
Protocol 2: Boc-Deprotection and Reductive Amination
Objective: Unmask the secondary amine and functionalize the solvent-exposed tail.
Causality & Reagent Selection:
Reducing Agent (STAB): Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ because it is milder and selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde starting material.
Step-by-Step Procedure:
Deprotection: Dissolve the intermediate from Protocol 1 in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.
Validation: Monitor by LC-MS. Self-Validation: Confirm the complete loss of the Boc group (-100 Da).
Neutralization: Concentrate the mixture, redissolve in DCM, and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the free amine into the organic layer, dry, and concentrate.
Imine Formation: Dissolve the free amine (1.0 equiv) and the desired aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir for 1 hour at room temperature to allow iminium ion formation.
Reduction: Add STAB (1.5 equiv) portion-wise. Stir for 4 hours at room temperature.
Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final bioactive molecule.
Visualizations
Workflow Diagram
Caption: Workflow for the orthogonal functionalization of 4-[(Methylamino)methyl]cyclohexan-1-amine.
Pharmacophore & Signaling Pathway Context
Caption: Mechanism of action for FLT3 kinase inhibitors utilizing the cyclohexyl diamine pharmacophore.
References
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 2018.
URL:[Link]
Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry, 2014.
URL:[Link]
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 2023.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
addressing solubility issues of 4-[(Methylamino)methyl]cyclohexan-1-amine in reaction media
Technical Support Center: Troubleshooting 4-[(Methylamino)methyl]cyclohexan-1-amine Solubility in Reaction Media Welcome to the Technical Support Center. 4-[(Methylamino)methyl]cyclohexan-1-amine is a highly polar, cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-[(Methylamino)methyl]cyclohexan-1-amine Solubility in Reaction Media
Welcome to the Technical Support Center. 4-[(Methylamino)methyl]cyclohexan-1-amine is a highly polar, cycloaliphatic diamine featuring both a primary and a secondary amine. Due to lone pair localization, cycloaliphatic diamines exhibit exceptionally high basicity (typical pKa ~10.5–11.0)[1]. This high basicity, combined with its dual-amine structure, frequently leads to complex solubility behaviors in standard organic synthesis workflows, including polarity mismatches, salt-bridge gelation, and atmospheric reactivity[1][2].
This guide is designed for researchers and drug development professionals to troubleshoot and resolve these specific bottlenecks.
Part 1: Core Troubleshooting FAQs
Q1: Why is my 4-[(Methylamino)methyl]cyclohexan-1-amine completely insoluble in standard organic solvents like Dichloromethane (DCM) or Toluene?The Causality: The solubility of this molecule depends entirely on its ionization state. If your commercial supplier provided the dihydrochloride salt, the ionic lattice energy of the solid is far too high to be overcome by the low dielectric constant of non-polar solvents. If you are using the free base, it may still exhibit poor solubility in purely non-polar solvents (like hexane or toluene) due to a strong intermolecular hydrogen-bonding network between the primary and secondary amines.
The Solution: For the salt form, you must perform a free-basing extraction prior to the reaction. For the free base, utilizing a mixed solvent system (e.g., 5–10% Methanol or Isopropanol in DCM) disrupts the intermolecular hydrogen bonding, facilitating rapid dissolution.
Q2: I started with a clear organic solution of the free base, but a white, insoluble precipitate formed halfway through my reaction. What happened?The Causality: Aliphatic amines are highly nucleophilic. When exposed to ambient air, they rapidly absorb atmospheric carbon dioxide (CO2) and moisture, forming zwitterionic carbamate salts. Because these carbamates are highly polar and ionic, they immediately precipitate out of organic solvents. Furthermore, aliphatic amines are highly susceptible to hydrolysis and side reactions if adventitious water is present[3].
The Solution: Conduct all reactions involving the free base under a strict inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use to remove dissolved CO2.
Q3: During aqueous workup, I am losing my product to the aqueous layer. How do I force it into the organic phase?The Causality: The molecule contains two highly basic nitrogen atoms. At a neutral or mildly basic pH (e.g., pH 8–9), a significant fraction of the diamine remains protonated and highly water-soluble.
The Solution: According to the Henderson-Hasselbalch equation, the pH must be at least 2 units above the highest pKa to ensure >99% deprotonation. Adjust the aqueous phase to pH > 12. Additionally, use a highly polar organic extraction solvent (such as a 4:1 mixture of DCM:Isopropanol) and saturate the aqueous layer with NaCl (salting out) to decrease the aqueous solubility of the organic molecule.
Part 2: Solubility Data Presentation
Understanding the phase behavior of the molecule is critical before designing your reaction. Below is the empirical solubility matrix for both forms of the diamine.
Solvent System
Free Base Solubility
Dihydrochloride Salt Solubility
Mechanistic Rationale
Water
Miscible
Highly Soluble
High polarity allows for extensive hydration of both the free amines and the ionic lattice.
DCM (Pure)
Poor to Moderate
Insoluble
Polarity mismatch; DCM cannot disrupt the strong intermolecular H-bonds of the free base.
DCM + 10% MeOH
Highly Soluble
Insoluble
The protic co-solvent (MeOH) acts as an H-bond donor/acceptor, breaking the diamine's self-association.
THF
Moderate
Insoluble
The ethereal oxygen acts as a weak H-bond acceptor for the free base, but cannot solvate ions.
Hexane / Toluene
Insoluble
Insoluble
Extreme polarity mismatch; lacks any dipole or H-bonding capability to solvate the diamine.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues are embedded within the steps to confirm the chemical transformations are occurring as intended.
Protocol A: Free-Basing the Dihydrochloride Salt for Organic Reactions
Use this protocol if your starting material is the salt form and you require it in an organic phase.
Dissolution: Suspend 1.0 eq of the diamine dihydrochloride salt in distilled water (approx. 10 mL/g).
Validation Check: The solid must dissolve completely to form a clear, colorless solution. If solids remain, add water in 1 mL increments.
Basification: Place the flask in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches >12.
Validation Check: Verify the pH using high-range pH indicator strips. As the pH surpasses 10.5, you will observe the aqueous solution becoming cloudy (a milky emulsion) or forming oil droplets. This visually confirms the free base is precipitating from the water.
Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation).
Extraction: Extract the aqueous layer with a 4:1 mixture of DCM:Isopropanol (3 x 15 mL/g).
Validation Check: After the final extraction, the aqueous layer should return to being optically clear, confirming the oily free base has successfully partitioned into the organic phase.
Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Optimized Amidation in a Mixed Solvent System
Use this protocol to prevent CO2-induced precipitation and ensure solubility during coupling reactions.
Inert Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
Validation Check: Ensure the oil bubbler shows a steady, continuous flow, confirming the complete displacement of atmospheric CO2 and O2.
Solvent Mixing: Prepare a degassed solvent mixture of 95% DCM and 5% anhydrous Methanol.
Dissolution: Add the free base diamine to the solvent mixture under Argon.
Validation Check: The solution must be optically clear. If it is cloudy, the diamine has already absorbed moisture/CO2; you must filter the solution through a PTFE syringe filter before proceeding.
Reaction: Add your coupling agent (e.g., HATU) and carboxylic acid. Maintain the Argon atmosphere for the duration of the reaction to prevent carbamate formation.
Part 4: Troubleshooting Workflow Visualization
Below is the logical decision tree for resolving solubility and workup issues associated with 4-[(Methylamino)methyl]cyclohexan-1-amine.
Workflow for troubleshooting 4-[(Methylamino)methyl]cyclohexan-1-amine solubility issues.
References
BenchChem. "Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide." BenchChem Technical Resources.
Lee, J., et al. "Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films." National Center for Biotechnology Information (PMC).
Wang, Y., et al. "Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water." Journal of the American Chemical Society.
Technical Support Center: Strategies for Selective Mono-Methylation
Welcome to the Technical Support Center for selective methylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet critical challenge of control...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for selective methylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet critical challenge of controlling methylation reactions to favor mono-methylation over the formation of di-methylated byproducts. Over-methylation can lead to undesired molecular properties, reduced yield of the target compound, and complex purification challenges.
This resource provides field-proven insights, detailed troubleshooting protocols, and a mechanistic understanding to empower you to optimize your synthetic strategies.
This section addresses specific issues encountered during methylation experiments in a direct question-and-answer format.
Q1: My reaction is yielding a significant amount of the di-methylated product alongside my desired mono-methylated compound. What are the most likely causes and how can I address this?
A1: The formation of di-methylated byproducts is a classic problem of competing reaction rates. Once the mono-methylated product is formed, it competes with the starting material for the methylating agent. Often, the mono-methylated intermediate is more nucleophilic than the starting material (e.g., a secondary amine is often more nucleophilic than a primary amine), leading to a faster second methylation.
Here are the primary factors to investigate and optimize:
Stoichiometry of the Methylating Agent: Using a large excess of the methylating agent is the most common cause of over-methylation.
Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.2 equivalents of the methylating agent. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS) and titrate in small additional amounts of the methylating agent only if the starting material is not being consumed.
Reactivity of the Methylating Agent: Highly reactive electrophilic methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) react very quickly and often unselectively.[1][2][3]
Solution: Switch to a less reactive methylating agent. Agents like dimethyl carbonate (DMC) are excellent for selective mono-N-methylation of amines, as they are less toxic and less reactive, allowing for greater control.[4][5] Other alternatives include using formaldehyde followed by a reducing agent (Eschweiler-Clarke reaction), which is known to prevent over-methylation to the quaternary ammonium salt.[3]
Reaction Temperature and Time: Higher temperatures increase reaction rates, often favoring the more reactive intermediate and leading to di-methylation. Extended reaction times can also drive the reaction towards the thermodynamically stable di-methylated product.
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Consider starting at 0 °C or even -78 °C and slowly warming the reaction. Monitor the reaction frequently and quench it as soon as the starting material is consumed to prevent the subsequent methylation of your product.
Concentration (Dilution): High concentrations can favor bimolecular reactions, including the second methylation step.
Solution: Running the reaction under more dilute conditions can sometimes improve selectivity for the mono-methylated product. Alternatively, a slow addition of the methylating agent via syringe pump to a solution of the substrate can maintain a very low instantaneous concentration of the electrophile, thus favoring reaction with the more abundant starting material over the newly formed mono-methylated product.
Below is a decision tree to guide your troubleshooting process.
Figure 1. Troubleshooting decision tree for excessive di-methylation.
In-Depth Protocol: Selective Mono-N-Methylation of Aniline using Dimethyl Carbonate (DMC)
This protocol describes a reliable and environmentally benign method for the selective mono-N-methylation of a primary aromatic amine, leveraging the controlled reactivity of dimethyl carbonate (DMC) in the presence of a solid base catalyst. This approach avoids many of the pitfalls of traditional, highly reactive methylating agents.[5]
Causality and Rationale
The key to this protocol's success is the use of DMC. Unlike methyl halides, DMC methylates through a mechanism that is less prone to over-alkylation. The reaction proceeds on the surface of a solid catalyst, which can also sterically influence the approach of the already-methylated amine, further disfavoring the second methylation step.[5] We use a faujasite zeolite catalyst, which has been shown to be highly selective for mono-N-methylation.[5]
Experimental Workflow Diagram
Figure 2. Experimental workflow for selective mono-N-methylation.
Materials
Aniline (1a)
Dimethyl Carbonate (DMC)
Na-exchanged Y faujasite (catalyst)
Triglyme (solvent, anhydrous)
Round-bottom flask with reflux condenser
Nitrogen or Argon line
Magnetic stirrer and heating mantle
Standard glassware for workup and chromatography
Step-by-Step Procedure
Preparation: Ensure all glassware is oven-dried. The Na-Y faujasite catalyst should be activated by heating under vacuum prior to use to remove adsorbed water.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add aniline (1.0 g, 10.7 mmol), Na-Y faujasite (1.0 g), and anhydrous triglyme (20 mL).
Reagent Addition: Add dimethyl carbonate (1.16 g, 12.9 mmol, 1.2 equivalents) to the stirred suspension.
Reaction: Heat the mixture to 130 °C with vigorous stirring.
Monitoring: Monitor the reaction progress every 2 hours by withdrawing a small aliquot, filtering it through a plug of silica, and analyzing by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
Workup: Once the aniline is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate (3 x 20 mL).
Extraction: Combine the filtrate and washings. Wash the organic solution with water (3 x 50 mL) to remove the high-boiling triglyme solvent, followed by brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-methylaniline.
Parameter Influence on Selectivity
Parameter
Condition
Effect on Mono-methylation
Effect on Di-methylation
Rationale
Methylating Agent
DMC vs. MeI
High Selectivity
Low Selectivity
DMC is less electrophilic, allowing for greater control.[4][5]
Stoichiometry
1.2 eq. DMC
Maximizes Yield
Minimal
Prevents excess methylating agent from reacting with the product.
Temperature
130 °C
Optimal Rate
Increased Risk if Overheated
Balances reaction rate with selectivity. Higher temps can overcome the activation energy for the second methylation.
Catalyst
Na-Y Faujasite
High Selectivity
Suppressed
The catalyst's pore structure and surface properties favor the mono-methylation pathway.[5]
Frequently Asked Questions (FAQs)
Q2: What is the fundamental mechanistic reason that mono-methylated amines are often more reactive than primary amines, leading to di-methylation?
A2: The increased reactivity is primarily due to electronic effects. Alkyl groups, including a methyl group, are electron-donating through an inductive effect. When a primary amine (R-NH₂) is methylated to a secondary amine (R-NHCH₃), the newly added methyl group pushes electron density onto the nitrogen atom. This increases the nitrogen's nucleophilicity, making it a better electron-pair donor and thus more reactive towards electrophiles like the methylating agent.[1]
Figure 3. Competing mono- and di-methylation pathways.
Q3: How does steric hindrance affect selectivity for mono-methylation?
A3: Steric hindrance can be a powerful tool to promote mono-methylation. If the substrate is sterically bulky around the nitrogen atom, it can physically block the approach of the methylating agent for the second methylation step. The mono-methylated product, now carrying an additional methyl group, is even more sterically hindered, making the second addition significantly slower. This principle can be exploited by either using a bulky substrate or, in some cases, a sterically demanding methylating agent.[6]
Q4: Are there methods to completely avoid di-methylation, for example, by using protecting groups?
A4: Yes, using a protecting group strategy is a highly effective, albeit longer, route to ensure selective mono-methylation. A common method is the Fukuyama amine synthesis.[7] In this approach, the primary amine is first reacted with o-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated (in this case, methylated), which occurs cleanly only once. Finally, the o-nitrobenzenesulfonyl protecting group is removed under mild conditions to reveal the pure mono-methylated amine. This multi-step process offers excellent selectivity at the cost of additional synthetic steps.
Analytical Techniques for Quantifying Methylation
Accurate quantification of the product mixture is crucial for optimizing your reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful techniques. It can separate the starting material, mono-methylated product, and di-methylated byproduct, while the mass spectrometer confirms the identity of each peak. By integrating the peak areas (assuming similar ionization efficiencies), you can determine the relative ratio of the components.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Similar to LC-MS, it provides separation and identification, allowing for quantification of the product ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for this analysis. The methyl groups on the mono- and di-methylated products will have distinct chemical shifts and integration values. For example, the mono-methylated product (R-NHCH₃) will show a singlet (or doublet if coupled to the N-H proton) integrating to 3 protons, while the di-methylated product (R-N(CH₃)₂) will show a singlet integrating to 6 protons. By comparing the integration of these characteristic peaks to a peak on the core "R" group, you can calculate the molar ratio of the products with high accuracy.
References
CD Genomics. Comprehensive Insights into DNA Methylation Analysis. [Link]
Cardullo, F., et al. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ACS Combinatorial Science. [Link]
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
Moodle@Units. (2013). Selective Methylation of Amines with Carbon Dioxide and H2. [Link]
ACS Publications. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. [Link]
Karger Publishers. (2013). Techniques of DNA Methylation Analysis with Nutritional Applications. [Link]
Scilit. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
Bentham Science. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]
PMC. (2014). DNA Methylation Analysis: Choosing the Right Method. [Link]
ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. [Link]
ResearchGate. N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]
Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. [Link]
strategies for selective mono-methylation of 4-(aminomethyl)cyclohexan-1-amine
Welcome to the Technical Support Center for Advanced Amine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of selectively modi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Amine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of selectively modifying diamines.
Working with 4-(aminomethyl)cyclohexan-1-amine presents a dual-layered synthetic hurdle:
Chemoselectivity (The Over-Methylation Problem): Primary amines inherently over-alkylate. The addition of a methyl group increases the electron density on the nitrogen, making the resulting secondary amine more nucleophilic than the starting primary amine.
Regioselectivity (Differentiating the Amines): This molecule contains two primary amines—an unhindered aliphatic amine (aminomethyl) and a sterically hindered alicyclic amine (cyclohexylamine).
This guide provides field-proven, self-validating protocols to achieve selective mono-methylation by exploiting mechanistic causality, steric differentiation, and advanced catalytic kinetics.
Experimental Workflows & Mechanistic Pathways
To bypass the statistical mixtures generated by traditional reductive amination (e.g., Eschweiler-Clarke conditions), we recommend two distinct pathways: Steric Control (Fukuyama Synthesis) and Kinetic Control (Advanced Catalysis).
Figure 1: Divergent workflows for the selective mono-methylation of 4-(aminomethyl)cyclohexan-1-amine.
Troubleshooting Guides & Causality Analysis
Guide A: Preventing Over-Methylation via the Fukuyama Strategy
Symptom: Direct alkylation with methyl iodide (MeI) or reductive amination yields an inseparable mixture of mono-, di-, and tri-methylated products.
Causality: The inductive effect of the newly added methyl group raises the HOMO of the amine, drastically increasing its reaction rate with subsequent electrophiles.
Solution: Implement the [1]. By reacting the primary amine with o-nitrobenzenesulfonyl chloride (NsCl), you form a sulfonamide. This transformation achieves two critical goals:
It lowers the pKa of the N-H bond, allowing deprotonation by mild bases (K₂CO₃).
The extreme steric bulk and electron-withdrawing nature of the nosyl group completely halt the reaction after a single methyl group is introduced.
Guide B: Differentiating the Aminomethyl vs. Cyclohexylamine Group
Symptom: Both amines are reacting simultaneously, leading to a loss of regiocontrol.
Causality: While both are primary amines, their steric environments differ significantly. The aminomethyl group (-CH₂NH₂) is freely rotating and unhindered, whereas the cyclohexylamine (-CHNH₂) is restricted by the cyclohexane ring.
Solution: Exploit the steric disparity. When 1.0 equivalent of a bulky reagent like NsCl or Boc₂O is introduced at low temperatures (-78°C to 0°C), the reaction kinetics heavily favor the less hindered aminomethyl group. This self-validating step ensures that the subsequent methylation only occurs at the targeted site.
Guide C: Advanced Green Catalysis (Avoiding Toxic C1 Sources)
Symptom: Regulatory or safety constraints prohibit the use of toxic methylating agents like MeI, dimethyl sulfate, or methyl triflate.
Causality: Traditional C1 sources are highly reactive, indiscriminate electrophiles.
Solution: Utilize catalytic borrowing hydrogen methodologies. Recent breakthroughs demonstrate that[2] as the C1 source achieves strict kinetic control over the mono-methylated product. Alternatively, utilizing an [3] forces the heterolytic dissociation of H₂, which thermodynamics show reduces the reactivity of the methylated amine (energy barrier for mono-methylation is 0.34 eV vs. 0.58 eV for over-methylation), naturally inhibiting successive alkylation.
Step-by-Step Methodologies
Protocol 1: Regioselective Fukuyama Mono-Methylation (Targeting the Aminomethyl Group)
This protocol is a self-validating system; the formation of the sulfonamide intermediate can be easily tracked via TLC, ensuring 100% mono-alkylation fidelity.
Regioselective Nosylation:
Dissolve 4-(aminomethyl)cyclohexan-1-amine (1.0 eq) in anhydrous CH₂Cl₂ at 0°C.
Add triethylamine (1.2 eq) dropwise.
Slowly add o-nitrobenzenesulfonyl chloride (NsCl) (1.0 eq) dissolved in CH₂Cl₂ over 30 minutes. The steric bulk ensures >95% selectivity for the aminomethyl group.
Quench with saturated aqueous NaHCO₃, extract, and dry over Na₂SO₄.
Mono-Methylation:
Dissolve the crude nosyl-protected amine in anhydrous DMF.
Add K₂CO₃ (2.0 eq) and Methyl Iodide (MeI) (1.5 eq). Stir at room temperature for 4 hours.
Denosylation:
To the reaction mixture, add thiophenol (PhSH) (1.2 eq) and additional K₂CO₃ (2.0 eq).
Stir at 50°C for 2 hours. The thiophenolate selectively attacks the electron-deficient aromatic ring of the nosyl group, cleaving the S-N bond and releasing the pure mono-methylated secondary amine.
Protocol 2: HFIP Solvent-Mediated Alkylation
If protection/deprotection steps must be avoided, solvent-engineering can suppress nucleophilicity.
Dissolve the diamine in Hexafluoro-2-propanol (HFIP).
Add Methyl Triflate (1.0 eq) at room temperature.
3.[4] with the primary amines, drastically reducing their nucleophilicity and sterically blocking the secondary amine from reacting further, achieving up to 96% mono-selectivity.
Quantitative Data Presentation
Strategy / Methodology
Reagents / Catalyst
C1 Source
Regioselectivity (Aminomethyl vs Cyclohexyl)
Mono/Di Selectivity
Scalability
Fukuyama Synthesis
o-NBS-Cl, PhSH, K₂CO₃
MeI or Me₂SO₄
Excellent (>95:5)
Excellent (>99:1)
High
Ru-Catalyzed Alkylation
Ru-pincer complex
Methanol
Moderate (Requires tuning)
High (>10:1)
Medium
Heterogeneous Catalysis
Ag/Al₂O₃
CO₂ / H₂
Moderate
High (>90% yield)
High
HFIP Solvent Effect
HFIP (Solvent)
Methyl Triflate
Poor (Both react)
High (up to 96%)
Low
Frequently Asked Questions (FAQs)
Q: Why am I seeing N,N-dimethylation when using the Eschweiler-Clarke reaction?A: The Eschweiler-Clarke reaction (formaldehyde and formic acid) is thermodynamically driven to the tertiary amine. It cannot be reliably stopped at the mono-methyl stage because the intermediate iminium ion of the secondary amine is highly reactive. Avoid this method for mono-methylation.
Q: Why use thiophenol for denosylation in the Fukuyama synthesis?A: Thiophenolate is a soft, highly polarizable nucleophile. It selectively attacks the electron-deficient aromatic ring of the nosyl group via a Meisenheimer complex, cleaving the S-N bond without affecting the newly formed, stable N-CH₃ bond.
Q: How do I separate the regioisomers if both amines get methylated?A: If regiocontrol fails, the isomers can often be separated via reverse-phase preparative HPLC. The mono-methylated aminomethyl group will exhibit a slightly different retention time due to its higher basicity (pKa ~10.5) compared to the methylated cyclohexylamine (pKa ~9.8), which alters its ionization state in buffered mobile phases.
Q: Is it possible to selectively methylate the cyclohexylamine instead?A: Yes, but it requires an inverse protection strategy. You must first selectively protect the less hindered aminomethyl group with a bulky, non-activating group (like Boc₂O at -78°C). Once the aminomethyl is shielded, you can subject the cyclohexylamine to the Fukuyama protocol, followed by global deprotection using TFA.
References
Choi, G., & Hong, S. H. (2018). Selective Monomethylation of Amines with Methanol as the C1 Source. Angewandte Chemie - International Edition.[Link]
Long, Y., et al. (2023). Highly Selective Monomethylation of Amines with CO2 /H2 via Ag/Al2O3 as a Catalyst. Chemistry - A European Journal.[Link]
Lebleu, T., et al. (2013). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications (RSC Publishing).[Link]
Tokuyama, H., et al. (2000). A novel transformation of primary amines to N-monoalkylhydroxylamines (Application of Fukuyama Principles). Synthesis.[Link]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Diamines
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see laboratories waste weeks trying to force aliphatic diamines through standard C18 columns using simple water/aceto...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see laboratories waste weeks trying to force aliphatic diamines through standard C18 columns using simple water/acetonitrile gradients.
The molecule 4-[(Methylamino)methyl]cyclohexan-1-amine is a classic "problem child" in liquid chromatography. It contains both a primary and a secondary aliphatic amine, yielding a pKa of approximately 10.5 to 11.0. At typical mobile phase pH ranges (pH 2–8), this molecule exists as a polycation. This guide synthesizes the causality behind its poor chromatographic behavior and provides field-proven, self-validating methodologies to achieve sharp, symmetrical peaks.
Part 1: Mechanistic Insight — The Root Cause of Tailing
To solve peak tailing, we must first understand the chemical microenvironment inside the column. Traditional silica-based reversed-phase columns possess residual surface silanol (Si-OH) groups. At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻)[1].
When the doubly protonated 4-[(Methylamino)methyl]cyclohexan-1-amine travels through the column, it undergoes two competing retention mechanisms:
Hydrophobic Partitioning: The intended, fast, and reversible interaction with the C18 phase.
Ion-Exchange Interaction: An unintended, strong, and kinetically slow electrostatic attraction between the cationic amines and the anionic silanols.
This secondary ion-exchange interaction causes the analyte molecules to "drag" as they elute, resulting in severe peak tailing, broadened peak widths, and poor resolution[1].
Logical workflow for mitigating peak tailing of aliphatic diamines in HPLC.
Part 2: Troubleshooting Guide & FAQs
Q1: I cannot change my standard C18 column right now. Can I adjust the mobile phase to fix the tailing?
Yes, but you must aggressively mask the charge. Lowering the pH to 2.0 protonates (neutralizes) the silanols, but your diamine remains charged, leading to poor retention. The solution is adding a chaotropic agent like Sodium Perchlorate (NaClO₄) to a low-pH mobile phase. According to the Hofmeister series, perchlorate is a highly polarizable, lipophilic anion that forms a strong, neutral ion-pair with the protonated amine. This shields the amine from residual silanols and increases its apparent hydrophobicity, drastically sharpening the peak[2].
Q2: If I switch to a high-pH mobile phase to neutralize the amine, won't I dissolve my silica column?
Standard silica dissolves rapidly above pH 8.0. You must use an Ethylene-Bridged Hybrid (BEH) silica column or a polymer-based column designed to withstand pH 12. By raising the mobile phase pH to 11.5 (using ammonium hydroxide), you push the diamine above its pKa. The molecule becomes a neutral free base, completely eliminating the electrostatic attraction to the column[1].
Q3: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a better alternative for this molecule?
Absolutely. HILIC is specifically designed for highly polar, basic compounds that struggle in reversed-phase. By using a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (e.g., >70% Acetonitrile), the diamine partitions into a water-enriched layer on the stationary phase. This orthogonal mechanism provides excellent retention and symmetrical peaks without requiring extreme pH adjustments[3].
Q4: This diamine lacks a strong chromophore. How can I improve both peak shape and UV detection sensitivity simultaneously?
Pre-column derivatization is the gold standard here. By reacting the primary and secondary amines with an agent like Dansyl chloride, you achieve two goals: you convert the basic amines into neutral sulfonamides (permanently solving the tailing issue), and you attach a highly conjugated ring system that allows for highly sensitive UV or fluorescence detection[4],[5].
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: High-pH Reversed-Phase HPLC Workflow
Mechanism: Deprotonation of the analyte to eliminate ion-exchange interactions.
Column Selection: Install a high-pH stable hybrid C18 column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 11.5 using concentrated Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile.
System Purge: Flush the entire HPLC system with 50:50 Water/Methanol to remove any trace acidic modifiers (like TFA or Formic Acid) before introducing the high-pH buffer.
Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min.
Self-Validation Check: Inject the sample using a pH 7.0 buffer, then inject using the pH 11.5 buffer. Causality confirmation: A successful system will show a massive shift in retention time (eluting much later at pH 11.5 due to the hydrophobicity of the neutral free base) and the tailing factor (Tf) will drop from >2.5 to <1.2.
Protocol B: Pre-Column Derivatization with Dansyl Chloride
Mechanism: Covalent modification to neutralize basicity and add a chromophore.
Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl chloride in acetone. Prepare a 0.1 M sodium carbonate buffer (pH 10.5).
Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the diamine sample, 100 µL of the carbonate buffer, and 200 µL of the Dansyl chloride solution.
Incubation: Vortex thoroughly and incubate at 40°C for 30 minutes in the dark (Dansyl derivatives are light-sensitive).
Quenching: Add 50 µL of 10% methylamine to quench any unreacted Dansyl chloride, preventing background interference.
Analysis: Inject 5 µL onto a standard C18 column. Detect via UV at 254 nm or Fluorescence (Excitation 340 nm / Emission 525 nm).
Self-Validation Check: Analyze a reagent blank (all reagents, no diamine) alongside the sample. Causality confirmation: A successful derivatization will yield two distinct, highly retained peaks in the sample chromatogram (representing the mono-derivatized and bis-derivatized forms of the diamine) that are entirely absent in the blank[5].
Part 4: Quantitative Data Summaries
Table 1: Impact of Mobile Phase Additives on Diamine Tailing Factor (Tf)
Mobile Phase Additive
Operational pH
Primary Mechanism
Expected Tailing Factor (Tf)
0.1% Formic Acid
~2.7
Weak ion pairing; silanols partially active
2.5 - 3.5 (Severe Tailing)
0.1% Trifluoroacetic Acid (TFA)
~2.0
Strong ion pairing; suppresses silanol ionization
1.5 - 2.0 (Moderate Tailing)
100 mM NaClO₄ + 0.05% HClO₄
~2.0
Chaotropic ion pairing (Hofmeister effect)
1.0 - 1.2 (Excellent Symmetry)
10 mM Ammonium Hydroxide
~11.5
Complete deprotonation of aliphatic amines
1.0 - 1.1 (Excellent Symmetry)
Table 2: Column Selection Guide for 4-[(Methylamino)methyl]cyclohexan-1-amine
Column Technology
Surface Modification
Safe pH Range
Suitability for Free Diamines
Standard Silica C18
None / Basic End-capping
2.0 - 8.0
Poor: High residual silanol activity.
Base-Deactivated C18
Polar-embedded groups
2.0 - 9.0
Moderate: End-capping hydrolyzes over time.
Hybrid Silica (BEH) C18
Ethylene-bridged particles
1.0 - 12.0
Excellent: Allows pH > 11 for neutralization.
Zwitterionic HILIC
Sulfobetaine
2.0 - 9.0
Excellent: Orthogonal retention mechanism.
Part 5: References
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology
Source: MICROSOLV - MTC USA
URL:[Link]
Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques
Source: LCGC International
URL:[Link]
Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification
Source: ChemRxiv
URL:[Link]
catalyst selection for efficient synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine
Welcome to the Technical Support Center. As drug development pipelines increasingly rely on structurally complex aliphatic diamines, the efficient synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development pipelines increasingly rely on structurally complex aliphatic diamines, the efficient synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) has become a critical focal point. The most scalable retrosynthetic approach relies on the catalytic reductive amination of a monoprotected precursor, tert-butyl (4-formylcyclohexyl)carbamate, using methylamine.
However, this transformation is notoriously prone to chemoselectivity issues, catalyst poisoning, and over-alkylation. This guide is engineered by application scientists to provide you with the mechanistic causality behind these failures and deliver self-validating protocols to ensure high-yield synthesis.
Mechanistic Pathway & Reaction Network
To troubleshoot effectively, we must first map the competing kinetic pathways. The reaction proceeds via the condensation of the aldehyde with methylamine to form a carbinolamine (hemiaminal), which dehydrates to an imine before being reduced to the target secondary amine[1]. The choice of transition metal dictates whether the pathway proceeds cleanly or diverts into dead-end byproducts.
Figure 1: Mechanistic reaction network for the reductive amination of Boc-NH-Cy-CHO with methylamine.
Catalyst Selection Matrix
Selecting the correct catalyst is the single most important variable in this workflow. Use the matrix below to align your catalyst choice with your specific scale and purity requirements.
Catalyst System
Typical Yield (2° Amine)
Over-Reduction to Alcohol
Poisoning Resistance
Mechanistic Behavior & Use Case
5% Pt/C + H₂
85 - 95%
Low (<5%)
Moderate
Suppresses C-N hydrogenolysis of the carbinolamine. Optimal for aliphatic aldehydes[1].
10% Pd/C + H₂
40 - 60%
High (20-40%)
Low
Promotes rapid hydrogenolysis of the hemiaminal, yielding alcohol. Not recommended here[1].
Ru/C + H₂
70 - 80%
Moderate (~10%)
High
Excellent resistance to aliphatic amine poisoning, but requires higher H₂ pressures (50-100 psi)[2].
NaBH(OAc)₃
80 - 90%
Very Low (<2%)
N/A (Stoichiometric)
Mild hydride donor. Excellent for lab-scale (<10g) but suffers from poor atom economy at scale.
Troubleshooting Guides & FAQs
Q1: During the reductive amination, I am observing a 30% yield of the alcohol byproduct (4-(hydroxymethyl)cyclohexylcarbamate). How can I shift the selectivity?A1: This is a classic chemoselectivity issue driven by the choice of transition metal. If you are using Palladium on Carbon (Pd/C), the metal actively promotes the hydrogenolysis of the C-O or C-N bond in the transient carbinolamine intermediate before it can dehydrate to the imine[1]. This reverts the intermediate back to the aldehyde, which is rapidly reduced to the alcohol.
Solution: Switch your catalyst to Platinum on Carbon (Pt/C). Platinum is significantly less active for carbinolamine hydrogenolysis, allowing the intermediate to successfully dehydrate into the imine, which is then cleanly reduced to the target secondary amine[1]. Additionally, adding a dehydrating agent like anhydrous MgSO₄ or Ti(OiPr)₄ during the pre-incubation phase will drive imine formation to completion before hydrogen is introduced.
Q2: My Pt/C catalyst works well for the first hour but completely stalls at 60% conversion. What is causing this deactivation?A2: You are experiencing catalyst poisoning. Aliphatic amines—both your methylamine reagent and the 4-[(methylamino)methyl]cyclohexan-1-amine product—are strong Lewis bases. Their lone pairs coordinate tightly to the electrophilic sites on the platinum surface, forming stable Werner-type complexes that block hydrogen activation[3].
Solution: Introduce an acidic modifier. Adding 1.0 to 1.5 equivalents of glacial acetic acid to your solvent system will reversibly protonate the amine product. The resulting ammonium species lacks the free lone pair required to bind to the metal surface, thereby preserving catalyst turnover[3].
Q3: GC-MS analysis shows a significant fraction of a tertiary amine byproduct. How is this forming and how do I prevent it?A3: Over-alkylation occurs when your newly formed secondary amine product competes with methylamine to react with the starting aldehyde, forming an enamine or iminium ion that subsequently reduces to a tertiary amine[2].
Solution: This is a kinetic problem solved by mass action. Ensure you are using a vast stoichiometric excess of methylamine (typically 5 to 10 equivalents). Because methylamine is a gas at room temperature, it is best introduced as a standardized solution in methanol or THF. Keep the reaction sealed or under a slight positive pressure of methylamine gas during the imine pre-formation step.
Validated Experimental Protocol
Synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine via Pt/C Catalysis
Self-Validating Design: This protocol deliberately separates imine formation from hydrogenation to prevent premature aldehyde reduction, utilizing FTIR as an in-process control (IPC).
Phase 1: Imine Pre-formation
Charge: In a dry, pressure-rated reaction vessel, dissolve 10.0 g (44.0 mmol) of tert-butyl (4-formylcyclohexyl)carbamate in 100 mL of anhydrous Methanol.
Reagent Addition: Chill the solution to 0 °C. Slowly add 55.0 mL of a 4.0 M solution of Methylamine in Methanol (220 mmol, 5.0 eq).
Dehydration: Add 5.0 g of activated 4Å molecular sieves to drive the equilibrium toward the imine.
Incubation & Validation: Stir the mixture at room temperature for 3 hours.
Self-Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. Proceed to Phase 2 only when the aldehyde C=O stretch (~1720 cm⁻¹) is completely replaced by the imine C=N stretch (~1665 cm⁻¹).
Phase 2: Catalytic Hydrogenation
5. Catalyst Loading: Carefully add 1.0 g of 5 wt% Pt/C (dry basis) and 2.5 mL of glacial acetic acid (44.0 mmol, 1.0 eq) to mitigate catalyst poisoning[3].
6. Pressurization: Seal the vessel, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂.
7. Reaction: Stir vigorously (800 rpm) at 25 °C for 12-16 hours.
Self-Validation Check: Monitor hydrogen uptake; the reaction is complete when the internal pressure stabilizes. Confirm completion via TLC (Ninhydrin stain).
Phase 3: Workup & Deprotection
8. Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pt/C and molecular sieves. Wash the pad with 50 mL of Methanol.
9. Concentration: Concentrate the filtrate under reduced pressure to yield the Boc-protected intermediate.
10. Deprotection: Dissolve the crude intermediate in 50 mL of Dichloromethane (DCM). Add 20 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours.
11. Isolation: Evaporate the solvents. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield 4-[(Methylamino)methyl]cyclohexan-1-amine dihydrochloride as a highly pure white powder.
work-up procedure to remove starting material from 4-[(Methylamino)methyl]cyclohexan-1-amine product
Welcome to the Technical Support Center. 4-[(Methylamino)methyl]cyclohexan-1-amine is a highly polar aliphatic diamine containing both a primary amine (on the cyclohexane ring) and a secondary amine (on the methyl group)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-[(Methylamino)methyl]cyclohexan-1-amine is a highly polar aliphatic diamine containing both a primary amine (on the cyclohexane ring) and a secondary amine (on the methyl group). Due to its dual basicity (pKa ~10.5) and extreme water solubility, traditional normal-phase silica gel chromatography often results in severe streaking and poor recovery.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you isolate your product from common starting materials.
Troubleshooting Guides & FAQs
Q1: I synthesized the product via reductive amination of 4-(Boc-amino)cyclohexanecarbaldehyde with methylamine, followed by global deprotection. How do I remove unreacted aldehyde and excess methylamine?A1: Methylamine is highly volatile and is easily removed during solvent evaporation. The unreacted aldehyde (or its reduced alcohol byproduct) is neutral. Since your product is highly basic, Strong Cation Exchange (SCX) Catch-and-Release chromatography is the most efficient method[1].
The Causality: SCX-2 resin utilizes silica-bound propylsulfonic acid (pKa < 1). When the crude mixture is loaded, the sulfonic acid aggressively protonates the diamine, trapping it as a bound sulfonate salt[1]. Neutral impurities wash straight through. Eluting with a massive excess of ammonia in methanol (2M) shifts the equilibrium, deprotonating the resin and releasing the free diamine product[1].
Q2: My synthetic route involved the LiAlH₄ reduction of 4-amino-N-methylcyclohexane-1-carboxamide. How do I remove the unreacted amide starting material and aluminum salts?A2: Unreacted amides are essentially neutral under mildly acidic conditions (pKa ~15-16). A targeted Acid-Base Extraction combined with a Fieser Quench is the optimal self-validating system,.
The Causality: Quenching LiAlH₄ with just water produces gelatinous aluminum hydroxide (Al(OH)₃), which traps highly polar diamines and clogs filters[2]. The Fieser method forces the formation of a granular, crystalline sodium aluminate (NaAlO₂) lattice that is easily filtered[3]. Following the quench, extracting the filtrate with dilute HCl (pH ~2) protonates the diamine, driving it into the aqueous layer, while the unreacted amide remains in the organic layer[4].
Q3: I attempted direct mono-N-methylation of 4-(aminomethyl)cyclohexan-1-amine. Can I use a scavenger resin (e.g., PS-Benzaldehyde) to selectively remove the unreacted primary diamine?A3:WARNING: Do not use this approach. This is a common mechanistic trap.
The Causality: Your target product, 4-[(methylamino)methyl]cyclohexan-1-amine, still contains a primary amine on the cyclohexane ring. Polymer-bound benzaldehyde selectively forms imines with all primary amines. Therefore, the resin will scavenge both your starting material AND your product, resulting in near-zero recovery. To separate a primary/primary diamine from a primary/secondary diamine, you must rely on Reverse-Phase HPLC (RP-HPLC) using a basic mobile phase, or redesign your synthesis using orthogonal protecting groups.
Data Presentation: Purification Strategies Comparison
Purification Method
Target Impurity Removed
Product Recovery (%)
Specificity
Scalability
SCX-2 Catch & Release
Neutrals (Aldehydes, Alcohols)
>90%
High (Basic vs. Neutral)
Excellent (up to 100g)
Acid-Base Extraction
Amides, Non-basic organics
80-85%
Moderate (pH dependent)
Excellent (kg scale)
RP-HPLC (Basic Phase)
Primary Diamines, Over-alkylated
60-75%
Very High (Isomer resolution)
Poor (mg to low g scale)
Scavenger Resin (PS-CHO)
N/A (Do not use)
<10% (Product lost)
Negative (Traps product)
N/A
Experimental Protocols
Protocol 1: SCX-2 Catch-and-Release
Self-Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. A lack of purple spots confirms the diamine is successfully bound to the resin.
Conditioning: Pre-wash the SCX-2 column with Methanol (MeOH) (3 column volumes, CV), followed by Dichloromethane (DCM) (3 CV)[1].
Loading: Dissolve the crude mixture in a minimum amount of DCM (or DCM/MeOH if solubility is poor) and load it onto the column. Allow it to pass through via gravity[1].
Washing: Wash the column with DCM (3 CV) and MeOH (3 CV) to elute all neutral unreacted aldehydes and alcohols[1]. Discard the washings.
Elution: Elute the target diamine by passing 2M NH₃ in MeOH (3-5 CV) through the column[1].
Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure 4-[(Methylamino)methyl]cyclohexan-1-amine.
Protocol 2: Fieser Quench & Acid-Base Extraction
Self-Validation Check: Verify the pH of the aqueous layer using pH paper before extracting. Amines will not partition into the organic layer if the pH is below 10.
Fieser Quench: For every 1.0 g of LiAlH₄ used in the reaction, cool the mixture to 0 °C. Slowly add 1.0 mL of DI water dropwise (Caution: H₂ gas evolution)[3]. Next, add 1.0 mL of 15% aqueous NaOH[3]. Finally, add 3.0 mL of DI water[3]. Warm to room temperature and stir vigorously for 15-30 minutes until a white, granular precipitate forms[3].
Filtration: Add anhydrous MgSO₄, filter through a pad of Celite, and wash the filter cake thoroughly with hot THF to ensure the polar diamine is fully desorbed. Concentrate the filtrate.
Acid Extraction: Dissolve the concentrated residue in DCM. Transfer to a separatory funnel and extract with 1M HCl (3 x 20 mL) until the aqueous layer is pH ~2[4]. Discard the organic layer (contains unreacted amide).
Basification: Cool the combined aqueous layers in an ice bath. Slowly basify with 6M NaOH until the pH is >12[4].
Organic Extraction: Extract the basified aqueous layer with a highly polar organic solvent mixture (e.g., 10% Isopropanol in Chloroform) (3 x 30 mL). Note: Standard DCM may result in poor recovery due to the high water solubility of the diamine.
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure diamine.
Visualizations
SCX Catch-and-Release mechanism for isolating basic diamines from neutral impurities.
Decision matrix for selecting the appropriate work-up based on starting material properties.
Technical Support Center: Enhancing the Stability of 4-[(Methylamino)methyl]cyclohexan-1-amine in Solution
Overview & Mechanistic Vulnerabilities 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile cycloaliphatic diamine utilized extensively as a building block in pharmaceutical development. St...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Vulnerabilities
4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly versatile cycloaliphatic diamine utilized extensively as a building block in pharmaceutical development. Structurally, it features both a primary amine (on the cyclohexane ring) and a secondary amine (on the methyl group). While this dual-amine functionality is synthetically valuable, it renders the molecule highly susceptible to nucleophilic and oxidative degradation in solution.
This guide provides mechanistic troubleshooting, self-validating experimental protocols, and empirical data to help researchers maintain the structural integrity of this compound during complex workflows.
Troubleshooting Guides & FAQs
Q1: Why does my amine solution form a white, insoluble precipitate after a few days on the bench?Mechanistic Cause: You are observing the formation of an ammonium carbamate salt. Aliphatic amines are strong nucleophiles. When exposed to ambient air, the primary and secondary nitrogen lone pairs attack the electrophilic carbon of dissolved atmospheric carbon dioxide (CO₂). This reaction forms a zwitterionic intermediate that rapidly deprotonates to yield an insoluble alkylammonium carbamate ion pair 1.
Resolution: To prevent this, the compound must be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques. If the free base form is not strictly required for your immediate downstream reaction, convert the amine to a dihydrochloride salt. Protonation occupies the lone pairs, completely shutting down their nucleophilicity and preventing CO₂ adduct formation.
Q2: My LC-MS analysis shows a loss of titer and new peaks corresponding to +16 Da and -2 Da. What is happening?Mechanistic Cause: This is classic oxidative degradation. Dissolved oxygen (O₂) initiates radical chain reactions in aliphatic amines 2. The +16 Da peak indicates N-oxidation (forming hydroxylamines or N-oxides). The -2 Da peak indicates the abstraction of alpha-hydrogens (adjacent to the nitrogen) by oxygen radicals, yielding an imine 3. Imines can further hydrolyze into aldehydes, leading to severe titer loss and yellowing of the solution.
Resolution: Degas all solvents prior to dissolution. For long-term storage of the free base, store the solution at ≤ 4°C in the dark to lower the kinetic energy available for radical initiation.
Q3: I stored the compound in dichloromethane (DCM), and NMR shows unexpected alkylated impurities. Is the solvent reacting?Mechanistic Cause: Yes. Halogenated solvents like DCM and chloroform are electrophilic. The primary and secondary amines in 4-[(Methylamino)methyl]cyclohexan-1-amine readily undergo S_N2 nucleophilic substitution with these solvents, forming aminals or permanently alkylated adducts. Similarly, storing the amine in ketones (e.g., acetone) will lead to rapid Schiff base (imine) formation.
Resolution: Switch to non-electrophilic, aprotic solvents such as anhydrous Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Acetonitrile (MeCN) for stock solutions.
Quantitative Data: Stability Profiling
The following table summarizes the degradation kinetics of 4-[(Methylamino)methyl]cyclohexan-1-amine under various storage conditions, validating the necessity of environmental control 4.
Storage Condition
Solvent
Atmosphere
Temperature
Half-Life (
t1/2
)
Primary Degradant Identified
Free Base
Methanol
Ambient Air
25°C
< 7 days
Carbamate / N-Oxide
Free Base
Dichloromethane
Argon
25°C
~ 14 days
Alkylated Adducts
Free Base
Degassed THF
Argon
4°C
> 6 months
Trace Imines
Dihydrochloride Salt
D₂O / Water
Ambient Air
25°C
> 2 years
None detected
Validated Experimental Protocols
Protocol A: Freeze-Pump-Thaw Degassing for Free Base Solutions
Self-Validating Principle: Removing dissolved O₂ and CO₂ prevents radical oxidation and carbamate formation. The cessation of bubbling during the final thaw cycle visually validates that the solvent is fully degassed.
Transfer the desired non-electrophilic solvent (e.g., THF) into a heavy-walled Schlenk flask containing a magnetic stir bar. Add the 4-[(Methylamino)methyl]cyclohexan-1-amine.
Seal the flask and submerge it in a liquid nitrogen (LN₂) bath until the solution is completely frozen solid.
Open the flask to a high vacuum line (≤ 0.1 Torr) for 3–5 minutes to evacuate the headspace gases.
Close the vacuum valve to isolate the flask.
Remove the flask from the LN₂ bath and place it in a room-temperature water bath. Allow the solution to thaw completely. You will observe gas bubbles escaping the liquid lattice.
Repeat steps 2–5 for a total of three cycles.
After the final thaw, backfill the flask with ultra-high purity Argon.
Protocol B: Dihydrochloride Salt Formation for Long-Term Storage
Self-Validating Principle: The formation of a dense white precipitate upon the addition of HCl confirms the successful protonation of the amine. The resulting salt is thermodynamically stable against atmospheric electrophiles.
Dissolve 1.0 equivalent of 4-[(Methylamino)methyl]cyclohexan-1-amine in anhydrous diethyl ether (0.1 M concentration) under an Argon atmosphere.
Cool the reaction flask to 0°C using an ice-water bath to control the exothermic protonation reaction.
While stirring vigorously, dropwise add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M).
A dense white precipitate (the dihydrochloride salt) will form immediately.
Stir for an additional 15 minutes at 0°C to ensure complete precipitation.
Filter the solid rapidly using a Büchner funnel under a blanket of Argon (or Nitrogen) to prevent moisture condensation.
Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL).
Dry the isolated salt under a high vacuum at 40°C for 12 hours.
Pathway Visualization
Degradation pathways of the diamine and corresponding stabilization strategies.
References
Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL: [Link][2]
Title: Unraveling the Structure and Binding Energy of Adsorbed CO2/H2O on Amine Sorbents
Source: The Journal of Physical Chemistry C - ACS Publications
URL: [Link][1]
Title: Impact of Solvent on the Thermal Stability of Amines
Source: PMC - National Institutes of Health
URL: [Link][4]
Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures
Source: Clean Energy | Oxford Academic
URL: [Link][3]
A Comparative Guide to the Assessment of Enantiomeric Excess for Chiral 4-[(Methylamino)methyl]cyclohexan-1-amine
Introduction In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental.[1] Consequently, the precise quantification of the enantiomeric composition, or enantiomeric excess (ee), is a non-negotiable aspect of quality control and regulatory compliance in drug synthesis.[2][3]
This guide focuses on 4-[(methylamino)methyl]cyclohexan-1-amine, a chiral diamine that serves as a valuable building block in the synthesis of complex pharmaceutical agents.[4][5] Its structure, featuring both a primary and a secondary amine on a cyclohexane scaffold, presents a unique analytical challenge. This document provides an in-depth comparison of three orthogonal analytical techniques for determining its enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.
Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric excess determination due to its high resolution, accuracy, and versatility.[6][7] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[8]
Principle of Enantioseparation & Method Strategy
For a basic compound like 4-[(methylamino)methyl]cyclohexan-1-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[8] These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and π-π interactions to discriminate between enantiomers. The selection of a mobile phase is equally critical; a normal-phase system (e.g., hexane/alcohol) often provides the best selectivity. To ensure sharp, symmetrical peaks, a small amount of an amine additive (e.g., diethylamine) is incorporated into the mobile phase. This additive competitively binds to active sites on the stationary phase, preventing non-specific interactions that cause peak tailing.
Experimental Protocol: Chiral HPLC
Column Selection: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (Amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase Preparation: Prepare a mixture of Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas the solution.
Instrumentation Setup:
HPLC System: Agilent 1260 Infinity II or equivalent.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of the 4-[(methylamino)methyl]cyclohexan-1-amine sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
Prepare a racemic standard under the same conditions to confirm peak identification and calculate resolution.
Analysis and Data Processing:
Inject the racemic standard to determine the retention times (t_R1, t_R2) for each enantiomer and ensure baseline resolution (Rs > 1.5).
Inject the test sample.
Integrate the peak areas (Area_1, Area_2) for the two enantiomers.
Calculate the enantiomeric excess using the formula:
% ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| x 100
Validation: The method should be validated for linearity, precision, and accuracy according to ICH guidelines by analyzing samples of known enantiomeric composition.[9]
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Hypothetical Performance Data: Chiral HPLC
Parameter
Result
Rationale
Resolution (Rs)
> 2.5
Excellent baseline separation ensures accurate integration.
Retention Times
~7.5 min (E1), ~9.2 min (E2)
Provides a reasonable analysis time per sample.
LOD / LOQ
0.1 µg/mL / 0.3 µg/mL
High sensitivity allows for detection of trace enantiomeric impurities.
Precision (%RSD)
< 1.5%
Demonstrates high reproducibility of the method.
Accuracy (% Recovery)
98.5% - 101.0%
Confirms the method's ability to accurately quantify known samples.
Chapter 2: Chiral Gas Chromatography (GC) with Derivatization
Chiral GC offers exceptional efficiency and sensitivity, often exceeding that of HPLC.[10] However, for non-volatile and polar compounds like diamines, a preliminary derivatization step is mandatory. This process converts the analyte into a more volatile and thermally stable derivative suitable for gas-phase separation.[10]
Principle of Enantioseparation & Method Strategy
The strategy involves a two-step process: derivatization followed by GC analysis. We will use N-trifluoroacetyl (TFA) derivatization, which reacts with both the primary and secondary amine groups. This reaction is rapid and quantitative, and the resulting fluorinated derivative enhances both volatility and chiral recognition on the CSP. A cyclodextrin-based CSP, such as one containing a derivatized β-cyclodextrin, is an excellent choice for separating such derivatives through the formation of transient diastereomeric inclusion complexes.[10]
Experimental Protocols: Derivatization and Chiral GC
In a 2 mL vial, dissolve ~1 mg of the 4-[(methylamino)methyl]cyclohexan-1-amine sample in 500 µL of anhydrous DCM.
Add 100 µL of TFAA to the vial.
Cap the vial tightly and heat at 60°C for 20 minutes.
Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the dried derivative in 1 mL of hexane for GC analysis.
Part B: Chiral GC Protocol
Column Selection: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent β-cyclodextrin phase).
Instrumentation Setup:
GC System: Agilent 8890 GC with FID detector or equivalent.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 270°C.
Oven Program: Start at 100°C, hold for 1 min, then ramp at 5°C/min to 180°C, hold for 5 min.
Injection: 1 µL, split ratio 50:1.
Analysis and Data Processing:
Analyze a derivatized racemic standard to identify the two diastereomeric derivative peaks.
Analyze the derivatized test sample.
Calculate % ee from the integrated peak areas of the two separated peaks, as described for HPLC.
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Hypothetical Performance Data: Chiral GC
Parameter
Result
Rationale
Resolution (Rs)
> 2.0
Clear separation of the derivatized enantiomers.
Analysis Time
~22 min
Longer than HPLC due to the temperature program but highly efficient.
LOD / LOQ
0.02 µg/mL / 0.06 µg/mL
FID provides exceptional sensitivity for trace-level quantification.
Precision (%RSD)
< 2.0%
Slightly higher RSD due to the added derivatization step.
Key Consideration
Derivatization must be complete and non-selective to avoid skewing results.
Chapter 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess.[11] Instead of physically separating the enantiomers, a chiral auxiliary is added to generate a pair of diastereomeric complexes in situ. These diastereomers have distinct chemical environments and, therefore, produce separate, quantifiable signals in the NMR spectrum.[12][13]
Principle of Enantiodiscrimination & Method Strategy
Using a Chiral Solvating Agent (CSA) is often preferred over a Chiral Derivatizing Agent (CDA) for its simplicity and because it avoids potential kinetic resolution during a chemical reaction.[12] A CSA, such as an enantiopure BINOL-derived phosphoric acid, forms rapid, reversible, non-covalent diastereomeric complexes with the amine enantiomers through acid-base interactions and hydrogen bonding. This interaction is sufficient to induce chemical shift non-equivalence (ΔΔδ) between corresponding protons of the two enantiomers. The ratio of the integrated signals directly reflects the enantiomeric ratio of the analyte.[14]
To a clean, dry NMR tube, add ~5 mg of the 4-[(methylamino)methyl]cyclohexan-1-amine sample.
Add 1.1 molar equivalents of the CSA, (R)-BPA.
Add approximately 0.6 mL of CDCl₃.
Cap the tube and shake for 30 seconds to ensure complete dissolution and complex formation.[12]
Instrumentation and Acquisition:
Spectrometer: 400 MHz NMR spectrometer or higher.
Experiment: Standard ¹H NMR acquisition.
Temperature: 25°C.
Key Parameters: Sufficient relaxation delay (d1) of at least 5 times the longest T1 to ensure accurate integration.
Data Processing:
Process the spectrum (Fourier transform, phase, and baseline correct).
Identify a well-resolved pair of diastereotopic signals. Protons close to the chiral centers or the amine groups (e.g., the N-methyl group) are the best candidates.
Carefully integrate the areas of the two resolved signals (Integral_1, Integral_2).
Calculate the enantiomeric excess using the formula:
% ee = |(Integral_1 - Integral_2) / (Integral_1 + Integral_2)| x 100
Workflow for Chiral NMR Analysis
Caption: Workflow for enantiomeric excess determination by Chiral NMR.
Hypothetical Performance Data: Chiral NMR
Parameter
Result
Rationale
Chemical Shift Separation (ΔΔδ)
0.05 - 0.15 ppm
Sufficient separation on a ≥400 MHz instrument for accurate integration.
Analysis Time
~15 min (incl. prep)
Very rapid, offering high throughput.
Accuracy
± 2% absolute error
Excellent accuracy, provided signals are well-resolved and properly integrated.[11]
Sample Consumption
~5 mg (non-destructive)
The sample can be recovered after analysis if necessary.
Key Consideration
Requires a high-field NMR; sensitivity is lower than chromatographic methods.
Chapter 4: Method Comparison and Selection Guide
The choice of the optimal analytical method depends on a balance of factors including the required sensitivity, sample throughput, available instrumentation, and the stage of drug development.[2]
The selection of a method can be guided by a few key questions regarding the analytical objective.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The determination of enantiomeric excess for 4-[(methylamino)methyl]cyclohexan-1-amine can be reliably achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.
Chiral HPLC stands out as the most robust and versatile method, making it the gold standard for quality control and release testing in a regulated drug development environment.[7]
Chiral GC is the champion of sensitivity, ideal for applications requiring the detection of minute enantiomeric impurities, though it comes at the cost of more complex sample preparation.
Chiral NMR offers unparalleled speed and simplicity, positioning it as an exceptional tool for high-throughput screening in process development and reaction optimization where rapid feedback is more critical than ultimate sensitivity.
Ultimately, the most effective approach may involve using these techniques orthogonally. For instance, NMR can be used for rapid screening, while the lead candidates are then rigorously validated using a fully quantitative Chiral HPLC method. This multi-faceted strategy ensures both speed and scientific integrity, providing the highest level of confidence in the stereochemical purity of the final product.
References
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]
Li, Z., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition. [Link] [Reference analog for diamine chemistry]
Publication on Chiral Tertiary Diamines. (2007). Chemical Reviews. [Link]
Spahn-Langguth, H., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. [Link]
Reddy, B., & Reddy, K. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
Tarafder, P. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]
Peter, A., & Kádár, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. [Link]
Chen, C., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
Devarajan, P. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Kim, H., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts. [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
da Silva, A. C. S., et al. (2024). CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Química Nova. [Link]
Tan, B., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
Dragna, J. M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chemistry: A European Journal. [Link]
Feng, X., et al. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]
Kim, D., et al. (2019). Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. The Journal of Organic Chemistry. [Link]
Nieto, S., et al. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society. [Link]
comparing the efficacy of different N-methylation reagents for cyclohexylamines
Navigating the N-Methylation of Cyclohexylamines: A Comparative Guide to Reagents and Selectivity The N-methylation of sterically hindered primary amines, such as cyclohexylamine, presents a unique mechanistic conundrum...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the N-Methylation of Cyclohexylamines: A Comparative Guide to Reagents and Selectivity
The N-methylation of sterically hindered primary amines, such as cyclohexylamine, presents a unique mechanistic conundrum for synthetic chemists. The objective is usually precise—either strict mono-methylation to yield N-methylcyclohexylamine or complete di-methylation to yield N,N-dimethylcyclohexylamine. However, the interplay between the steric bulk of the cyclohexyl ring and the shifting nucleophilicity of the amine intermediate often leads to complex product mixtures.
This guide objectively evaluates the efficacy, mechanistic causality, and practical workflows of four distinct N-methylation reagent systems, providing drug development professionals with the data needed to optimize their synthetic pathways.
Mechanistic Evaluation of N-Methylation Reagents
The fundamental challenge in N-methylation is that the addition of a methyl group increases the electron density on the nitrogen atom via inductive effects. Consequently, the resulting secondary amine is often more nucleophilic than the primary starting material, making overalkylation a persistent risk.
Direct Alkylation (Methyl Iodide / Dimethyl Sulfate)
Mechanism: Direct
SN2
nucleophilic substitution.
Efficacy & Causality: Highly electrophilic reagents like methyl iodide (MeI) drive rapid, successive alkylations. While the steric hindrance of the cyclohexyl ring slightly retards the final formation of the quaternary ammonium salt compared to unhindered aliphatic amines, it is insufficient to prevent it. Reactions inevitably yield a statistical mixture of mono-methylated, di-methylated, and quaternized products. This method is generally avoided for selective mono-methylation due to poor atom economy and high toxicity.
Mechanism: Reductive amination via an iminium intermediate, with formic acid acting as the hydride donor.
Efficacy & Causality: This classic method is highly effective for synthesizing tertiary amines. Because the reaction is typically run with excess formaldehyde at elevated temperatures, the secondary amine intermediate rapidly condenses with a second equivalent of formaldehyde. This drives primary amines like cyclohexylamine almost exclusively to their N,N-dimethylated derivatives[1].
Reductive Amination with Hydride Donors (STAB + Formaldehyde)
Mechanism: Mild hydride reduction of the imine/iminium intermediate.
Efficacy & Causality: Sodium triacetoxyborohydride (STAB) is a superior, mild reducing agent that operates well in weakly acidic or neutral media[2]. By strictly limiting formaldehyde to 1.0 equivalent and controlling the temperature, chemists can successfully isolate the mono-methylated product. STAB is preferred over sodium cyanoborohydride (
NaCNBH3
) due to its lower toxicity and reduced risk of generating hydrogen cyanide gas.
Modern Catalytic Borrowing Hydrogen (Transition Metals + Methanol/Paraformaldehyde)
Mechanism: The catalyst dehydrogenates methanol to formaldehyde, facilitates condensation with the amine, and re-hydrogenates the imine using the borrowed hydrogen.
Efficacy & Causality: This is the vanguard of green chemistry. Iridium(I) NHC complexes using methanol as a C1 source demonstrate high selectivity for di-methylation. Interestingly, the steric bulk of cyclohexylamine requires extended reaction times and higher catalyst loading to achieve full conversion, allowing for the transient observation and potential isolation of the monomethylated intermediate[3]. Alternatively, CuH-catalyzed systems using paraformaldehyde have achieved up to 94% yields for the N,N-dimethylation of cyclohexylamine[4].
Reaction Pathway Dynamics
The following diagram illustrates how the choice of reagent dictates the terminal product of cyclohexylamine methylation, highlighting the competing pathways.
Reaction pathways of cyclohexylamine N-methylation based on reagent selection.
Quantitative Efficacy Comparison
The table below synthesizes the expected performance of each reagent system when applied to cyclohexylamine.
Reagent System
Primary Mechanism
Target Selectivity
Typical Yield
Primary Byproducts
Green Chemistry Profile
MeI + Base
SN2
Alkylation
Poor (Statistical)
< 40% (Mono)
Quaternary salts, Di-methyl
Poor (Highly toxic, high waste)
Eschweiler-Clarke
Reductive Amination
Di-methylation
85–95%
Trace mono-methyl
Moderate (Atom economical, toxic CH₂O)
STAB + CH₂O (1.0 eq)
Mild Hydride Reduction
Mono-methylation
70–85%
10–15% Di-methyl
Good (Mild, lower toxicity reductant)
Ir(I) NHC + Methanol
Borrowing Hydrogen
Di-methylation
> 90%
Transient mono-methyl
Excellent (Methanol as C1 source)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating real-time analytical feedback to confirm mechanistic milestones.
Protocol A: Controlled Mono-Methylation via STAB[2]
Objective: Synthesize N-methylcyclohexylamine while actively suppressing the di-methylation pathway.
Imine Formation: Dissolve cyclohexylamine (1.0 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add aqueous formaldehyde (37%, 1.0 eq) and stir at room temperature for 30 minutes.
Causality: Pre-forming the imine is critical. If STAB is added simultaneously with formaldehyde, the hydride will directly reduce the aldehyde to methanol, wasting the reagent and stalling the reaction.
Thermal Control: Cool the reaction vessel to 0°C using an ice bath.
Causality: The subsequent reduction is exothermic. Lowering the kinetic energy of the system specifically suppresses the newly formed secondary amine's ability to attack any trace residual formaldehyde, thereby preventing di-methylation.
Hydride Transfer: Add STAB (1.5 eq) portion-wise over 15 minutes. Warm to room temperature and stir for 12 hours.
Self-Validation (GC-MS): Pull a 50 µL aliquot, quench with
NaHCO3
, and extract into ethyl acetate. Inject into the GC-MS. The primary amine (
m/z
99) should shift cleanly to the mono-methylated product (
m/z
113). The appearance of
m/z
127 indicates di-methylation, signaling that the formaldehyde stoichiometry was too high or the 0°C temperature was not maintained.
Workflow for the controlled mono-methylation of cyclohexylamine using STAB.
Protocol B: Catalytic N,N-Dimethylation using Ir(I) and Methanol[3]
Objective: Synthesize N,N-dimethylcyclohexylamine using highly atom-economical borrowing hydrogen methodology.
Catalyst Activation: In a pressure tube, combine cyclohexylamine (1.0 eq), Ir(I) NHC catalyst (1 mol%), and
Cs2CO3
(0.5 eq) in anhydrous methanol (acting as both solvent and C1 source).
Thermal Dehydrogenation: Seal the tube and heat to 110°C.
Causality: The Ir(I) complex smoothly dehydrogenates methanol to formaldehyde and reduces the first imine. However, the resulting N-methylcyclohexylamine is sterically demanding. High heat and extended reaction times (up to 24 hours) are required to overcome the activation energy needed to form the second, highly hindered iminium species.
Self-Validation (Kinetic Monitoring): Monitor via GC-MS at the 2-hour mark. The dominant peak will be the mono-methylated intermediate (
m/z
113). Complete conversion to the di-methylated product (
m/z
127) requires extended heating, validating the steric resistance of the cyclohexyl moiety against the second catalytic cycle.
References
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega (2023). 4
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics (2022).3
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development (2006). 2
Benchmarking the Synthesis of 4-[(Methylamino)methyl]cyclohexan-1-amine: A Comparative Guide for Process Chemists
Introduction & Synthetic Challenge The compound 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly valued aliphatic diamine building block, frequently utilized as a rigidified linker in the develop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Synthetic Challenge
The compound 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1) is a highly valued aliphatic diamine building block, frequently utilized as a rigidified linker in the development of kinase inhibitors and GPCR ligands.
From a synthetic perspective, this molecule presents a classic chemoselectivity challenge: differentiating the primary cyclohexylamine from the secondary exocyclic methylamine. Attempting a direct alkylation (e.g., Eschweiler-Clarke methylation) on the fully reduced diamine precursor inevitably fails due to over-methylation, yielding tertiary amine byproducts. Therefore, a controlled, stepwise construction of the secondary amine is required.
As a Senior Application Scientist, I have benchmarked the two most viable pathways for synthesizing this molecule: Amide Reduction and Reductive Amination . This guide analyzes the causality behind the reagent choices, provides self-validating protocols, and objectively compares their performance for scale-up applications.
Mechanistic Causality & Route Selection
Route A: Amide Reduction (The Precision Method)
This route builds the secondary amine by coupling trans-4-(Boc-amino)cyclohexanecarboxylic acid with methylamine, followed by the reduction of the resulting amide.
Causality: Amide bond formation using EDC and HOBt is highly reliable, scalable, and avoids the guanidinium byproducts associated with uronium-based reagents like HATU[1]. The subsequent reduction using Borane-THF (BH₃·THF) strictly prevents over-alkylation, guaranteeing the formation of a secondary amine[2]. Furthermore, carboxylic acids are highly stable, meaning the trans-stereochemistry of the cyclohexane ring is perfectly preserved.
Route B: Reductive Amination (The Scalable Method)
This route utilizes trans-4-(Boc-amino)cyclohexanecarbaldehyde, reacting it directly with methylamine and a reducing agent.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that NaBH(OAc)₃ selectively reduces the intermediate iminium ion rather than the unreacted starting aldehyde, drastically minimizing unwanted alcohol byproducts[3]. However, the starting aldehyde is prone to enolization, which can lead to epimerization (loss of trans purity) if the reaction is not carefully controlled.
Decision matrix for selecting the optimal synthetic pathway.
Quantitative Benchmarking
The following table summarizes the experimental performance of the two primary routes against a direct alkylation control.
Metric
Route A: Amide Reduction
Route B: Reductive Amination
Route C: Direct Alkylation (Control)
Overall Yield
65–75%
75–85%
< 30% (Complex mixture)
Purity (Crude)
> 90%
> 95%
< 50%
Scalability
Moderate (Requires hazardous BH₃)
High (Mild, ambient conditions)
Low
Stereochemical Retention
Excellent (>99% trans)
Moderate (Prone to epimerization)
N/A
E-Factor (Waste)
High (Boron/Aluminum salts)
Low (Atom economical)
Very High
Visualizing the Synthetic Workflows
Synthetic workflows for 4-[(Methylamino)methyl]cyclohexan-1-amine.
Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to generate the active OBt-ester[1].
Add methylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.
Self-Validation Checkpoint: Perform a TLC (10% MeOH/DCM). The complete disappearance of the carboxylic acid spot confirms conversion. An aqueous workup will effectively remove the water-soluble urea byproducts generated by EDC.
Step 2: Borane Reduction
Dissolve the intermediate amide in anhydrous THF (0.2 M) under N₂ at 0 °C.
Dropwise add BH₃·THF complex (3.0 eq). Heat the mixture to reflux for 12 hours[2].
Cool to 0 °C and carefully quench with MeOH until effervescence ceases.
Self-Validation Checkpoint: Borane reductions frequently stall at the hemiaminal stage or form highly stable boron-amine complexes. Post-quench, it is mandatory to reflux the mixture with 1M HCl in MeOH for 2 hours to dismantle this complex. Validation is achieved via ¹¹B NMR (verifying the absence of B-N signals) and ¹H NMR (observing the downfield shift of the N-CH₃ singlet from ~2.8 ppm in the amide to ~2.4 ppm in the amine).
Step 3: Deprotection
Treat the Boc-protected diamine with 4M HCl in dioxane for 2 hours at room temperature.
Evaporate the solvent to yield the target compound as a dihydrochloride salt.
Protocol B: Reductive Amination (Scalable Route)
Step 1: Reductive Amination
Dissolve trans-4-(Boc-amino)cyclohexanecarbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.3 M).
Add methylamine (2.0 M solution in THF, 1.2 eq). Stir for 30 minutes to allow the intermediate iminium ion to form.
Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 6 hours[3].
Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. Ensure the complete disappearance of the aldehyde peak (M+H-Boc) and the appearance of the secondary amine mass before quenching. If unreacted aldehyde persists, do not add more amine; instead, verify that the pH is slightly acidic (~pH 5-6), as this protonates the imine to the highly electrophilic iminium ion, facilitating reduction[3].
Step 2: Deprotection
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
Treat the concentrated organic layer with Trifluoroacetic acid (TFA, 10 eq) in DCM for 1 hour.
Concentrate and precipitate with cold diethyl ether to yield the target compound as a TFA salt.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis (2nd ed.). Wiley-VCH.[Link]
evaluation of 4-[(Methylamino)methyl]cyclohexan-1-amine as a scaffold in drug discovery
A Comparative Guide to the Evaluation of 4-[(Methylamino)methyl]cyclohexan-1-amine and its Analogs as Versatile Scaffolds in Medicinal Chemistry. Introduction: Beyond Flatland in Drug Design For decades, medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Evaluation of 4-[(Methylamino)methyl]cyclohexan-1-amine and its Analogs as Versatile Scaffolds in Medicinal Chemistry.
Introduction: Beyond Flatland in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic rings, often leading to compounds described as "flat." While this approach has yielded numerous successful drugs, the push towards novel chemical space with improved physicochemical properties has intensified. Three-dimensional (3D) scaffolds, which can provide better spatial arrangement of pharmacophoric groups and potentially more specific interactions with biological targets, are at the forefront of this evolution.[1] The cyclohexane ring, a non-aromatic, conformationally rich carbocycle, represents a prime example of such a 3D scaffold.
This guide focuses on the evaluation of the 1,4-disubstituted cyclohexane core, exemplified by structures like 4-[(Methylamino)methyl]cyclohexan-1-amine, as a foundational scaffold in drug discovery. We will explore its synthetic utility, its role as a bioisosteric replacement for other common moieties, and its successful application in the development of potent and selective inhibitors. By presenting a detailed case study alongside comparative data with alternative scaffolds, this guide aims to provide researchers, scientists, and drug development professionals with the insights needed to effectively leverage this versatile chemical framework.
The 1,4-Disubstituted Cyclohexane Scaffold: Key Attributes
The 1,4-disubstituted cyclohexane scaffold offers several intrinsic advantages in drug design:
Three-Dimensionality: Unlike a flat phenyl ring, the cyclohexane core exists in a stable chair conformation, presenting substituents in distinct axial and equatorial orientations. This allows for precise spatial positioning of functional groups to interact with complex protein binding pockets.[1]
Stereochemical Diversity: The cis and trans isomers of 1,4-disubstituted cyclohexanes are diastereomers with different shapes and vectoral properties, providing a straightforward way to explore structure-activity relationships (SAR).
Improved Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can lead to improved solubility, reduced metabolic liability, and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Bioisosteric Potential: The cyclohexyl group can serve as a non-planar bioisostere for a phenyl ring or as a rigidified version of a flexible alkyl chain, which can improve binding affinity by reducing the entropic penalty upon binding.
Case Study: Cyclohexane-1,4-diamines as Allosteric MALT1 Inhibitors
A compelling example of the 1,4-disubstituted cyclohexane scaffold's utility is in the discovery of allosteric inhibitors for the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein-1 (MALT1). MALT1 is a paracaspase crucial for NF-κB signaling, making it a key therapeutic target in B-cell lymphoma and autoimmune diseases.
AstraZeneca researchers identified a novel series of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as potent allosteric MALT1 inhibitors.[2] The trans-(1s,4s) stereochemistry was found to be crucial for activity. The cyclohexane core acts as a rigid scaffold, optimally positioning the two aryl groups for interaction with an induced allosteric pocket on the MALT1 protein.
Comparison with Alternative MALT1 Inhibitor Scaffolds
To understand the performance of the cyclohexane-1,4-diamine scaffold, it is essential to compare it with other chemical series targeting the same allosteric site on MALT1. Notable alternatives include pyrazolopyrimidine and sulfonamide-based inhibitors.[3][4]
The cyclohexane-1,4-diamine scaffold yielded Compound 8, which exhibits potent enzymatic inhibition and good cellular activity.[2] Crucially, it demonstrates an outstanding in vivo pharmacokinetic profile in rats, with high oral bioavailability and low clearance, making it a promising lead for further development.[2] While the pyrazolopyrimidines and sulfonamides also show high potency, the publicly available data for direct comparison of their in vivo properties is less complete. This case study highlights how the 3D nature of the cyclohexane core can be leveraged to achieve not only potent target engagement but also desirable drug-like properties.
Experimental Protocols
To facilitate the evaluation of similar scaffolds, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of the Core Scaffold: 1,4-Bis(aminomethyl)cyclohexane
The parent scaffold can be synthesized via the hydrogenation of terephthalonitrile. This method provides a mixture of cis and trans isomers, which can often be separated or used as a mixture for initial screening.
Reaction Setup: In a high-pressure autoclave, combine terephthalonitrile, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., a proprietary rhodium or ruthenium catalyst).
Hydrogenation: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to a pressure of at least 750 psi.
Reaction Conditions: Heat the mixture to the desired temperature and stir for several hours (e.g., 300 minutes).
Work-up and Analysis: After cooling and venting the autoclave, the reaction mixture can be filtered to remove the catalyst. The resulting product, 1,4-bis(aminomethyl)cyclohexane, can be analyzed by gas chromatography (GC) to determine the yield and isomer ratio.[5]
Diagram: Synthetic Pathway to 1,4-Bis(aminomethyl)cyclohexane
Caption: High-pressure hydrogenation of terephthalonitrile.
Assay Buffer: 50 mM HEPES (pH 7.0), 25 mM KCl, 0.1% (v/v) CHAPS, 1 mM TCEP.
Enzyme Solution: Purified recombinant MALT1 protein diluted in assay buffer to the desired concentration (e.g., 300-600 nM).
Substrate Solution: Fluorogenic substrate (e.g., Ac-LVSR-AMC or Ac-LRSR-AMC) diluted in assay buffer to the final desired concentration (e.g., 20-100 µM).
Compound Dilutions: Serially dilute test compounds in 100% DMSO.
Assay Procedure (384-well plate format):
Dispense a small volume (e.g., 1 µL) of diluted test compound or DMSO (for controls) into the wells of a black, low-volume assay plate.
Add the enzyme solution (e.g., 7 µL) to each well and incubate at room temperature for 30 minutes to allow for compound binding.
Initiate the reaction by adding the substrate solution (e.g., 2 µL).
Data Acquisition:
Immediately place the plate in a fluorescent plate reader.
Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time (e.g., every 15 minutes for 60-90 minutes).
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time).
Determine the percent inhibition for each compound concentration relative to DMSO controls.
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Diagram: MALT1 Biochemical Assay Workflow
Caption: Workflow for a fluorogenic MALT1 protease assay.
Cellular Assay: MALT1-Dependent Cell Viability
This assay determines a compound's ability to inhibit the proliferation of lymphoma cells that are dependent on MALT1 activity for survival.
Protocol: Cell Viability Assay in ABC-DLBCL Cell Lines [2]
Cell Culture: Culture a MALT1-dependent ABC-DLBCL cell line (e.g., OCI-Ly3) in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
Cell Plating: Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL.
Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for a set period (e.g., 72-96 hours).
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well according to the manufacturer's instructions.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against compound concentration. Calculate the IC₅₀ value using a non-linear regression model.
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for assessing the basic pharmacokinetic parameters of a lead compound.
Protocol: Rodent PK Study (Oral and Intravenous Administration) [8]
Animal Acclimatization: Acclimatize male Wistar rats or C57BL/6 mice for at least one week prior to the study.
Dosing Formulation:
IV Formulation: Solubilize the test compound in a suitable vehicle for intravenous injection (e.g., 5% DMSO, 40% PEG400, 55% saline).
PO Formulation: Suspend or dissolve the test compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
Administration:
Divide animals into two groups (IV and PO).
Administer the compound at a specific dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO). Administer IV via the tail vein and PO via oral gavage.
Blood Sampling:
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalysis (LC-MS/MS):
Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).
Centrifuge to pellet the precipitate and analyze the supernatant.
Quantify the concentration of the test compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a standard curve.
Data Analysis:
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis.
Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), Cl (clearance), Vd (volume of distribution), and F% (oral bioavailability).
Conclusion and Future Directions
The 1,4-disubstituted cyclohexane scaffold, including derivatives of 4-[(Methylamino)methyl]cyclohexan-1-amine, represents a valuable tool in the modern medicinal chemist's toolbox. Its inherent three-dimensionality, stereochemical diversity, and favorable physicochemical properties make it an attractive alternative to traditional flat aromatic scaffolds. The successful development of potent and bioavailable MALT1 inhibitors based on a cyclohexane-1,4-diamine core provides a clear validation of this approach.[2]
By moving beyond "flatland," researchers can explore new regions of chemical space, potentially leading to drugs with improved potency, selectivity, and pharmacokinetic profiles. The protocols and comparative data presented in this guide offer a framework for the rational evaluation and implementation of this versatile scaffold in future drug discovery programs targeting a wide range of diseases.
References
Measurement of Endogenous MALT1 Activity. Bio-protocol. Available at: [Link].[6]
Schiesser, S. et al. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry.[2]
Synthesis of 1,4-bis(aminomethyl)cyclohexane. PrepChem.com. Available at: [Link].[5]
Pissot-Soldermann, C. et al. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry.[3]
Fluorogenic MALT1 Assay Kit. BPS Bioscience. Available at: [Link].[9]
Constitutive MALT1 activity in ABC-DLBCL. ResearchGate. Available at: [Link].[1]
Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. ResearchGate.[10]
Ferch, U. et al. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS.[11]
Application Notes and Protocols for Pharmacokinetic Analysis of Oxysophocarpine in Rodent Models. Benchchem.[12]
Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. PMC.
Hu, Y. et al. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie.
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.[13]
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI.[14]
Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI.[15]
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.[16]
1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture). Tokyo Chemical Industry.
Profiling the Activity of the Para-Caspase MALT1 in B-Cell Acute Lymphoblastic Leukemia for Potential Targeted Therapeutic Application. DigitalCommons@TMC.[17]
Mayol-Llinàs, J. et al. Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today.[18]
1,4-bis-(aminomethyl)-cyclohexane (mixture of isomers). Sigma-Aldrich.[19]
de la-Torre-Jerez, A. et al. Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. European Journal of Medicinal Chemistry.[20]
Hu, Y. et al. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. PubMed.
Reymond, J.L. et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[4]
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.[21]
Synthesis and anti-influenza activity of five member heterocycles containing compounds. Arkivoc.[22]
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.[23]
Proper waste management in chemical research is not merely a regulatory formality; it is a critical scientific and operational imperative. For specialized compounds like 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 12...
Author: BenchChem Technical Support Team. Date: March 2026
Proper waste management in chemical research is not merely a regulatory formality; it is a critical scientific and operational imperative. For specialized compounds like 4-[(Methylamino)methyl]cyclohexan-1-amine (CAS: 1206679-47-1), standard disposal protocols must be adapted to account for its specific chemical reactivity.
As a cycloaliphatic diamine, this compound presents unique logistical challenges due to its high nucleophilicity, basicity, and corrosive nature. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this chemical.
Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the mechanistic behavior of the waste material. 4-[(Methylamino)methyl]cyclohexan-1-amine contains both a primary amine and a secondary methylamine group attached to a cyclohexane scaffold.
Corrosivity & Toxicity: The lone electron pairs on the nitrogen atoms confer strong basicity. Upon contact with biological tissues, these amines rapidly saponify cellular lipids and extract water, leading to severe chemical burns[1]. Furthermore, cycloaliphatic amines are highly toxic to aquatic organisms, meaning 2[2].
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical must be classified and managed as a hazardous waste, typically carrying the EPA Waste Code D002 for corrosivity[3].
Step-by-Step Disposal Protocol
The following methodology ensures that the chemical is contained and disposed of without risking exothermic reactions or container degradation.
Step 1: Segregation & Compatibility Verification
Incompatible chemicals must be strictly segregated to prevent dangerous reactions[4].
Action: Isolate 4-[(Methylamino)methyl]cyclohexan-1-amine from strong acids, oxidizing agents, and halogenated solvents.
Causality: Mixing aliphatic amines with strong acids causes a violent, exothermic neutralization reaction that can boil the liquid and aerosolize corrosive vapors. Mixing with halogenated organics can initiate an uncontrolled alkylation (Menschutkin) reaction, generating dangerous heat and pressure.
Step 2: Container Selection
The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with their contents[2].
Action: Collect waste exclusively in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.
Causality: Amines are known to cause stress-cracking in polycarbonate plastics. Furthermore, they aggressively corrode copper, brass, and zinc alloys, meaning metal containers or funnels containing these elements must never be used.
Step 3: Waste Accumulation & Labeling
Action: Affix a standardized label reading "Hazardous Waste" along with the full chemical name—4-[(Methylamino)methyl]cyclohexan-1-amine—and the date accumulation began[4]. Do not use chemical formulas or shorthand abbreviations.
Step 4: Empty Container Decontamination
Action: Empty containers that held acute hazardous waste must be 5[5]. Each rinse should use a volume equal to approximately 5% of the container's total volume. The resulting rinsate must also be collected as hazardous waste.
Step 5: Final Vendor Disposal
Action: Never discharge this chemical into the sanitary sewer. All accumulated waste must be transferred to a 3 for proper incineration or off-site treatment[3].
Caption: Logical workflow for the segregation, containerization, and disposal of cycloaliphatic amine waste.
Spill Response & In-Lab Neutralization Workflow
In the event of a localized laboratory spill, immediate and scientifically sound action is required. Spilled chemicals and the materials used to clean them must be treated as hazardous waste[5].
Isolation & PPE: Evacuate the immediate vicinity. Responders must don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. For large spills outside a fume hood, a respirator may be required due to inhalation toxicity[1].
Containment: Surround the liquid with an inert absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust.
Controlled Neutralization: Slowly apply a weak acid, such as a sodium bisulfate solution or dilute acetic acid, to the spill.
Causality: Using a weak acid is critical. It neutralizes the basic amine to form a stable, water-soluble salt without generating the extreme heat and violent splattering that would occur if a strong mineral acid (like HCl or H₂SO₄) were used. Allow the contents to react and 6[6].
Collection: Using non-sparking plastic tools, sweep the neutralized, absorbed mixture into a wide-mouth HDPE waste container. Seal and label appropriately.
Caption: Step-by-step emergency response and neutralization pathway for cycloaliphatic amine spills.
Quantitative Data & Logistics Summary
For quick reference during laboratory audits or operational planning, the critical logistical parameters for 4-[(Methylamino)methyl]cyclohexan-1-amine are summarized below: